Technical Documentation Center

5-Cyclohexylisoxazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Cyclohexylisoxazole-3-carboxylic acid
  • CAS: 908856-66-6

Core Science & Biosynthesis

Foundational

5-Cyclohexylisoxazole-3-carboxylic Acid: Physicochemical Profiling and Synthetic Methodologies in Drug Discovery

Executive Summary 5-Cyclohexylisoxazole-3-carboxylic acid (CAS: 908856-66-6) is a highly functionalized heterocyclic building block that has garnered significant attention in modern medicinal chemistry. Featuring a rigid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Cyclohexylisoxazole-3-carboxylic acid (CAS: 908856-66-6) is a highly functionalized heterocyclic building block that has garnered significant attention in modern medicinal chemistry. Featuring a rigid isoxazole core coupled with a lipophilic cyclohexyl ring, this compound serves as a critical intermediate in the design of neuroprotective agents, particularly for the treatment of tauopathies and neurodegenerative diseases characterized by α -synuclein aggregation[1].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic protocols, designed to equip drug development professionals with actionable, mechanistic insights.

Physicochemical Profile and Structural Rationale

Understanding the physical and chemical properties of 5-cyclohexylisoxazole-3-carboxylic acid is essential for predicting its behavior in both synthetic workflows and biological systems.

Core Chemical Properties

The following table summarizes the quantitative physicochemical data of the compound[2][3][4]:

PropertyValue
IUPAC Name 5-Cyclohexyl-1,2-oxazole-3-carboxylic acid
CAS Number 908856-66-6
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.21 g/mol
SMILES OC(=O)c1cc(on1)C1CCCCC1
Consensus LogP 0.93 – 1.19
Predicted pKa ~3.0 – 3.3
H-Bond Donors 1
H-Bond Acceptors 4
Mechanistic Causality in Drug Design

The architecture of this molecule is not arbitrary; each moiety serves a specific functional purpose in pharmacophore mapping:

  • The Isoxazole Core: Acts as a metabolically stable bioisostere for amide or ester linkages. It imposes a rigid geometric constraint, directing the spatial orientation of attached pharmacophores to precisely fit into target protein binding pockets.

  • The Cyclohexyl Moiety: Deliberately chosen to tune the lipophilicity (LogP ~1.19). In Central Nervous System (CNS) drug development, balancing aqueous solubility with lipophilicity is critical for crossing the Blood-Brain Barrier (BBB). The saturated ring provides steric bulk without the π−π stacking liabilities of aromatic rings.

  • The Carboxylic Acid: Functions as a synthetic handle for amide coupling. With a predicted pKa of ~3.0–3.3 (consistent with similar isoxazole-3-carboxylic acids), it is highly acidic compared to standard aliphatic carboxylic acids due to the electron-withdrawing nature of the adjacent isoxazole nitrogen and oxygen atoms[4].

Experimental Methodology: Synthesis and Validation

The synthesis of 5-cyclohexylisoxazole-3-carboxylic acid relies on a highly regioselective 1,3-dipolar cycloaddition followed by a base-catalyzed saponification[5]. The protocol below is designed as a self-validating system to ensure high purity and yield.

Step 1: Preparation of Ethyl 5-cyclohexylisoxazole-3-carboxylate

Objective: Construct the isoxazole ring via a [3+2] cycloaddition.

Protocol:

  • Reagent Assembly: In an Ace pressure tube, combine ethynylcyclohexane (0.600 g; 5.44 mmol) and ethyl 2-nitroacetate (1.23 mL; 10.87 mmol) in 9 mL of absolute ethanol.

  • Catalysis: Add 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.070 g; 0.60 mmol).

    • Causality: DABCO acts as a mild, non-nucleophilic base. It facilitates the dehydration of ethyl 2-nitroacetate to generate a transient nitrile oxide in situ. This highly reactive dipole immediately undergoes a concerted [3+2] cycloaddition with the terminal alkyne.

  • Reaction Execution: Seal the tube and heat at 80°C for 96 hours.

  • Purification: Evaporate the solvent under reduced pressure. Subject the residue to flash chromatography on silica gel (eluting with 20% to 80% dichloromethane in heptane).

  • Validation: The reaction yields ~1.18 g (97%) of the intermediate as an oil. Successful formation is validated via LC-MS showing ESI/APCI(+) peaks at m/z 224 [M+H]⁺ and 246 [M+Na]⁺[5].

Step 2: Saponification to 5-Cyclohexylisoxazole-3-carboxylic Acid

Objective: Unmask the carboxylic acid for downstream coupling.

Protocol:

  • Hydrolysis: Dissolve the ethyl 5-cyclohexylisoxazole-3-carboxylate (1.13 g; 5.06 mmol) in 1M sodium hydroxide aqueous solution (12.65 mL; 12.65 mmol). Stir at room temperature overnight.

    • Causality: The base attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxide leaving group to form a water-soluble sodium carboxylate salt.

  • Precipitation: Acidify the solution to pH 1–2 by the dropwise addition of 6N hydrochloric acid.

    • Causality: Dropping the pH well below the predicted pKa (~3.0) ensures complete protonation of the carboxylate. Because the protonated acid is highly lipophilic and lacks charged solvation, it crashes out of the aqueous solution.

  • Isolation: Collect the formed precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under a high vacuum.

  • Validation: The process yields ~0.944 g (96%) of the pure acid as a solid. The purity of the system is self-validated by the complete disappearance of the ethyl ester signals (a distinct quartet at ~4.4 ppm and a triplet at ~1.4 ppm) in ¹H NMR spectroscopy[5].

Workflow Visualization

The following diagram illustrates the synthetic progression from raw materials to the final neuroprotective drug candidate, highlighting the logical relationship between chemical transformation and pharmacological application.

G N1 Ethynylcyclohexane + Ethyl 2-nitroacetate N2 [3+2] Cycloaddition (DABCO, EtOH, 80°C) N1->N2 N3 Ethyl 5-cyclohexylisoxazole -3-carboxylate N2->N3 97% Yield N4 Saponification (1M NaOH, RT) N3->N4 N5 5-Cyclohexylisoxazole -3-carboxylic acid N4->N5 96% Yield N6 Amide Coupling (HATU, DIPEA) N5->N6 N7 Neuroprotective Agent (Tau/α-Synuclein Inhibitor) N6->N7 Drug Discovery

Caption: Synthesis and application workflow of 5-cyclohexylisoxazole-3-carboxylic acid.

Pharmacological Application and Safety

Role in Neurodegenerative Disease Modeling

Once synthesized, 5-cyclohexylisoxazole-3-carboxylic acid is frequently subjected to amide coupling (e.g., using HATU and N,N-diisopropylethylamine) with substituted tryptamines or indoles. For example, coupling with 2-(5-chloro-1H-indol-3-yl)ethanamine generates N-(2-(5-chloro-1H-indol-3-yl)ethyl)-5-cyclohexylisoxazole-3-carboxamide. These advanced derivatives are actively utilized in in vivo models to inhibit α -synuclein-mediated neuronal loss in the substantia nigra, showing potent EC₅₀ values in cell-based assays of synuclein cytotoxicity[1].

Safety and Regulatory Handling

When handling this intermediate, standard laboratory safety protocols must be observed. According to GHS classifications[2], the compound is categorized under:

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H336): May cause drowsiness, dizziness, or specific target organ toxicity via single exposure. Proper PPE (nitrile gloves, safety goggles) and handling within a certified fume hood are strictly required.

References

  • NextSDS. "5-cyclohexyl-1,2-oxazole-3-carboxylic acid — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Google Patents / WIPO. "INDOLE AMIDE DERIVATIVES AND RELATED COMPOUNDS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE DISEASES." Googleapis Patent Database. Available at:[Link]

Sources

Exploratory

Structural and Physicochemical Profiling of 5-Cyclohexylisoxazole-3-carboxylic Acid: A Technical Guide

Executive Summary 5-Cyclohexylisoxazole-3-carboxylic acid (CAS: 908856-66-6) is a highly versatile heterocyclic building block frequently utilized in the design of neurodegenerative disease therapeutics, particularly in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Cyclohexylisoxazole-3-carboxylic acid (CAS: 908856-66-6) is a highly versatile heterocyclic building block frequently utilized in the design of neurodegenerative disease therapeutics, particularly in the synthesis of indole amide derivatives targeting tauopathies and α-synuclein amyloidogenesis [1]. This whitepaper provides an in-depth technical analysis of its molecular weight, physicochemical properties, and crystal structure, alongside field-proven methodologies for its synthesis, isolation, and solid-state characterization.

Molecular Weight and Physicochemical Properties

Understanding the exact mass and physicochemical behavior of 5-cyclohexylisoxazole-3-carboxylic acid is critical for downstream applications, including mass spectrometry (MS) validation and pharmacokinetic profiling.

The molecule consists of an isoxazole core substituted with a carboxylic acid at the 3-position and a cyclohexyl ring at the 5-position. The electron-withdrawing nature of the isoxazole ring significantly lowers the pKa of the carboxylic acid compared to aliphatic analogs, impacting its solubility and crystallization behavior.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound [2].

PropertyValueCausality / Significance
Chemical Formula C₁₀H₁₃NO₃Determines the exact isotopic distribution for HRMS validation.
Molecular Weight 195.22 g/mol Standard molar mass used for stoichiometric calculations in coupling reactions.
Exact Mass (Monoisotopic) 195.0895 DaCritical for High-Resolution Mass Spectrometry (HRMS) to confirm structural identity and rule out isobaric impurities.
CAS Registry Number 908856-66-6Unique identifier for chemical inventory and regulatory documentation [3].
Topological Polar Surface Area (TPSA) 63.3 ŲIndicates moderate membrane permeability; favorable for CNS-targeted drug design (blood-brain barrier penetration typically favors TPSA < 90 Ų).
Mass Spectrometry Validation Logic

When validating the molecular weight via Electrospray Ionization Mass Spectrometry (ESI-MS), the compound is best analyzed in negative ion mode (ESI-) .

  • Causality: The relatively low pKa of the 3-carboxylic acid group facilitates facile deprotonation in slightly basic mobile phases (e.g., containing 0.1% ammonium hydroxide), yielding a strong [M-H]⁻ signal at m/z 194.08. Analyzing in positive mode often requires strong acids that may cause unwanted fragmentation of the isoxazole ring.

Synthesis and Isolation Protocol

The preparation of 5-cyclohexylisoxazole-3-carboxylic acid is typically achieved via the saponification of its corresponding ethyl ester [1]. The following protocol is a self-validating system designed to ensure high purity and optimal yield.

Step-by-Step Methodology
  • Ester Hydrolysis: Suspend ethyl 5-cyclohexylisoxazole-3-carboxylate (1.0 equiv, e.g., 5.06 mmol) in an aqueous solution of 1M Sodium Hydroxide (2.5 equiv).

    • Causality: The excess of strong base drives the nucleophilic acyl substitution to completion. Stirring overnight at room temperature is preferred over heating to prevent base-catalyzed ring-opening of the sensitive isoxazole core.

  • Aqueous Extraction: Wash the basic aqueous layer with a non-polar solvent (e.g., diethyl ether) to remove unreacted ester and non-polar organic impurities.

    • Causality: The target molecule remains in the aqueous phase as a highly soluble sodium carboxylate salt, allowing physical separation from organic byproducts.

  • Acidification: Slowly add 6N Hydrochloric acid (HCl) to the aqueous phase under vigorous stirring until the pH reaches 1.0–2.0.

    • Causality: The pKa of isoxazole-3-carboxylic acids is typically around 2.0. Dropping the pH below 2.0 ensures complete protonation of the carboxylate, driving the equilibrium toward the neutral, highly insoluble acid, thereby maximizing precipitation.

  • Filtration and Drying: Collect the formed white precipitate via vacuum filtration, wash with ice-cold deionized water, and dry under high vacuum at 40°C for 12 hours.

    • Causality: Ice-cold water removes residual NaCl without dissolving the product. Vacuum drying removes trapped water molecules that could interfere with subsequent anhydrous coupling reactions or alter crystal packing.

Synthesis A Ethyl 5-cyclohexylisoxazole- 3-carboxylate B Saponification (1M NaOH, RT) A->B Base-catalyzed hydrolysis C Acidification (6N HCl, pH 1-2) B->C Protonate carboxylate D Precipitation & Filtration C->D Induce crystallization E 5-Cyclohexylisoxazole- 3-carboxylic acid (MW: 195.22 g/mol) D->E Vacuum dry

Workflow for the synthesis and isolation of 5-cyclohexylisoxazole-3-carboxylic acid.

Crystal Structure and Solid-State Characterization

While specific unit cell dimensions for 5-cyclohexylisoxazole-3-carboxylic acid vary based on polymorph and hydration state, the crystallographic behavior can be deduced from structurally analogous isoxazole-3-carboxylic acids (such as those deposited in the Protein Data Bank, e.g., PDB 5DX7) [4] and standard X-ray powder diffraction (XRPD) analyses of related pharmaceutical derivatives [5].

Structural Motifs and Conformation
  • Isoxazole Core: The C₃HNO ring is strictly planar due to aromatic delocalization.

  • Carboxylic Acid Dimerization: In the solid state, the molecules almost exclusively form centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups. This creates a classic R22​(8) supramolecular synthon.

    • Causality: This dimerization maximizes hydrogen bonding efficiency (O-H···O interactions) and minimizes the overall free energy of the crystal lattice.

  • Cyclohexyl Conformation: The 5-cyclohexyl substituent adopts a standard chair conformation to minimize steric torsional strain. The isoxazole ring occupies the equatorial position of the cyclohexane chair to avoid unfavorable 1,3-diaxial interactions.

Single Crystal X-Ray Diffraction (SC-XRD) Protocol

To definitively determine the crystal structure, a high-quality single crystal must be grown and analyzed.

  • Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the compound in a minimum volume of a good solvent (e.g., ethyl acetate). Place this open vial inside a larger closed jar containing a volatile anti-solvent (e.g., hexanes).

    • Causality: Slow vapor diffusion of the anti-solvent into the solution gradually lowers the solubility of the compound, promoting the nucleation and growth of large, defect-free single crystals rather than amorphous powder.

  • Mounting: Select a crystal (approx. 0.1 x 0.1 x 0.2 mm) and mount it on a cryoloop using perfluorinated polyether oil.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a Cu Kα radiation source ( λ=1.54060 Å) and cool to 100 K using a nitrogen cold stream [5].

    • Causality: Cooling to 100 K drastically reduces the thermal atomic displacement parameters (B-factors). This minimizes the smearing of electron density, allowing for the collection of high-resolution diffraction data (often up to 0.8 Å resolution).

  • Structure Solution: Solve the structure using direct methods and refine via full-matrix least-squares on F2 .

XRD N1 Mount Crystal (Cryoloop, 100K) N2 X-Ray Diffraction (Cu Kα radiation) N1->N2 Minimize thermal motion N3 Data Collection & Integration N2->N3 Measure reflections N4 Structure Solution (Direct Methods) N3->N4 Phase determination N5 Refinement (Least Squares) N4->N5 Assign atoms N6 Final Crystal Structure (R-value < 0.05) N5->N6 Converge model

Logical workflow for determining the crystal structure via X-Ray Diffraction.

References

  • Indole Amide Derivatives and Related Compounds for Use in the Treatment of Neurodegenerative Diseases. Google Patents / Googleapis.com.
  • 5-Cyclohexylisoxazole-3-carboxylic acid | 908856-66-6. ChemicalBook.
  • 908856-66-6 | 5-Cyclohexylisoxazole-3-carboxylic acid. ChemScene.
  • 5DX7: Crystal structure of Mycobacterium tuberculosis malate synthase in complex with 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylic acid. RCSB Protein Data Bank.
  • US8163747B2 - Acid addition salts, hydrates and polymorphs of 5-(2,4-dihydroxy-5-isopropyl-phenyl)-4-(4-morpholin-4-ylmethyl-phenyl)-isoxazole-3-carboxylic acid ethylamide and formulations comprising these forms. Google Patents.
Foundational

Pharmacokinetics and ADME Optimization of 5-Cyclohexylisoxazole-3-Carboxylic Acid Derivatives: A Technical Whitepaper

Executive Summary The development of targeted therapeutics requires a delicate balance between target affinity and pharmacokinetic (PK) viability. 5-Cyclohexylisoxazole-3-carboxylic acid (CAS 908856-66-6) has emerged as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics requires a delicate balance between target affinity and pharmacokinetic (PK) viability. 5-Cyclohexylisoxazole-3-carboxylic acid (CAS 908856-66-6) has emerged as a highly versatile building block and pharmacophore in medicinal chemistry. By combining the bioisosteric properties of the isoxazole-3-carboxylic acid core with the lipophilic bulk of a cyclohexyl ring, this scaffold achieves an optimized Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This whitepaper details the structural rationale, pharmacokinetic dynamics, and self-validating experimental methodologies used to evaluate these derivatives for applications ranging from neurodegenerative diseases to antimicrobial therapies.

Structural Rationale and Physicochemical Dynamics

The pharmacokinetic success of 5-cyclohexylisoxazole-3-carboxylic acid derivatives is rooted in the synergistic effects of its two primary structural domains:

  • The Isoxazole-3-Carboxylic Acid Core: This heterocyclic system serves as a highly effective bioisostere. The carboxylic acid moiety possesses a pKa of approximately 3.5, ensuring that the molecule is predominantly ionized at physiological pH (7.4). This ionization significantly enhances aqueous solubility, a critical factor for oral bioavailability. Furthermore, the deprotonated carboxylate form is capable of engaging in strong bidentate hydrogen bonding with target residues (e.g., in kinase or metalloenzyme active sites), achieving high potency without sacrificing solubility[1].

  • The 5-Cyclohexyl Substitution: The addition of the saturated, non-planar cyclohexyl ring introduces essential steric bulk and lipophilicity. This modification lowers the polar surface area (PSA) and optimizes the partition coefficient (logP). The resulting lipophilic domain drives the molecule's ability to partition into lipid bilayers, which is the primary mechanism for achieving passive membrane permeability[2].

Pharmacokinetic Profile (ADME)

The integration of the isoxazole core with the cyclohexyl moiety yields a highly favorable ADME profile:

  • Absorption: Derivatives utilizing this scaffold demonstrate high gastrointestinal (GI) absorption. Predictive pharmacokinetic models (such as the BOILED-Egg model) and ex vivo whole-blood studies confirm rapid intestinal permeability and linear dose-exposure relationships[2][3].

  • Distribution: The lipophilic nature of the cyclohexyl group facilitates excellent Blood-Brain Barrier (BBB) permeation. This property has been explicitly leveraged in the design of indole amide derivatives (e.g., N-(2-(5-chloro-1H-indol-3-yl)ethyl)-5-cyclohexylisoxazole-3-carboxamide) for the treatment of neurodegenerative disorders, including tauopathies and Alzheimer's disease[4].

  • Metabolism: These derivatives generally exhibit low human intrinsic clearance. The isoxazole ring is relatively resistant to oxidative metabolism compared to other heterocycles, and the scaffold typically presents a low risk for cytochrome P450 (e.g., CYP3A4) drug-drug interactions (DDIs)[3].

  • Excretion: The presence of the carboxylic acid group facilitates renal clearance of both the unchanged drug and its phase II glucuronide conjugates, ensuring a favorable half-life that often supports once-daily oral dosing regimens[5].

Quantitative Pharmacokinetic Parameters
ParameterPredictive/Observed ValuePharmacokinetic Implication
Gastrointestinal Absorption High (BOILED-Egg Model)Excellent oral bioavailability and systemic exposure[2].
Blood-Brain Barrier (BBB) PermeantCapable of engaging CNS targets (e.g., TAU, α-synuclein)[2][4].
CYP3A4 Inhibition Risk LowMinimal drug-drug interaction (DDI) liability[3].
Aqueous Solubility Enhanced at pH 7.4Ionization of carboxylic acid improves dissolution in the GI tract[1].
LogP (Lipophilicity) OptimizedBalances membrane permeability with systemic circulation[1].
In Vivo Half-Life ( t1/2​ ) ProlongedSupports sustained target engagement and once-daily dosing[5].

Therapeutic Applications Driven by PK Profiles

The optimized pharmacokinetics of 5-cyclohexylisoxazole-3-carboxylic acid derivatives have led to their application in two highly distinct therapeutic areas:

  • Neurodegenerative Diseases: The high BBB permeability allows these compounds to reach CNS targets effectively. They are utilized as key intermediates in synthesizing therapeutic agents designed to prevent the cytotoxic aggregation of TAU proteins and α-synuclein, addressing the underlying molecular mechanisms of tauopathies[4].

  • Tuberculosis (mPTPB Inhibition): Isoxazole-3-carboxylic acid derivatives have been identified as highly potent, orally bioavailable inhibitors of mPTPB (a protein tyrosine phosphatase in Mycobacterium tuberculosis). They demonstrate excellent pharmacokinetic profiles, enabling systemic efficacy and macrophage penetration to combat antibiotic-resistant TB[5].

PK_Workflow A Oral Administration (5-Cyclohexylisoxazole) B GI Absorption (High Permeability) A->B Dissolution C Hepatic First-Pass (CYP450 Stability) B->C Portal Vein D Systemic Circulation C->D Low Clearance E Blood-Brain Barrier (Passive Diffusion) D->E Lipophilic Partitioning F Target Engagement (Tau / mPTPB) E->F CNS / Macrophage Distribution

Workflow of oral absorption, systemic distribution, and target engagement for isoxazole derivatives.

MOA_mPTPB A Isoxazole-3-carboxylic Acid Derivative B mPTPB Enzyme (Active Site Binding) A->B Competitive Inhibition C Akt Phosphorylation (Increased) B->C Modulates D ERK1/2 & p38 Phosphorylation (Decreased) B->D Modulates E Apoptotic Activity (Reduced) C->E Promotes Survival F IL-6 Production (Reduced) D->F Anti-inflammatory

Mechanistic pathway of mPTPB inhibition by isoxazole-3-carboxylic acids in macrophages.

Experimental Methodologies: Self-Validating PK Protocols

To ensure rigorous scientific integrity, the evaluation of 5-cyclohexylisoxazole-3-carboxylic acid derivatives must utilize self-validating assay systems. The following protocols detail the causality behind experimental choices and the necessary controls.

Protocol 1: Caco-2 Bidirectional Permeability Assay (Absorption & Efflux)

Causality: The Caco-2 cell line expresses tight junctions and active efflux transporters (e.g., P-glycoprotein), making it the gold standard for predicting human intestinal absorption and BBB permeability potential. Bidirectional assessment (Apical-to-Basolateral vs. Basolateral-to-Apical) determines if the lipophilic cyclohexyl group triggers active efflux. Self-Validating System:

  • Monolayer Integrity: Seed Caco-2 cells on polycarbonate filter inserts. Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Co-incubate the test compound with Lucifer Yellow (a paracellular marker). Validation: Lucifer Yellow rejection must be >99%; otherwise, the data is discarded due to compromised tight junctions.

  • Dosing: Apply 10 µM of the isoxazole derivative to the donor compartment (pH 7.4).

  • Controls: Run Propranolol concurrently as a high passive-permeability control, and Digoxin as a known P-gp efflux substrate.

  • Quantification: Sample the receiver compartment at 30, 60, and 120 minutes. Analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER<2 confirms the compound is not a significant P-gp substrate.

Protocol 2: Hepatic Microsomal Stability Assay (Metabolism)

Causality: To predict in vivo hepatic clearance, compounds are incubated with human liver microsomes (HLMs). This isolates Phase I oxidative metabolism (driven by CYP450 enzymes) to determine the intrinsic clearance ( CLint​ ) of the isoxazole scaffold. Self-Validating System:

  • Preparation: Pre-incubate 1 µM of the test compound with 0.5 mg/mL HLMs in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system. Validation: The reaction must be NADPH-dependent. A parallel control lacking NADPH is run to confirm that any compound depletion is strictly CYP-mediated and not due to chemical instability or non-specific binding.

  • Controls: Run Verapamil as a high-clearance positive control to verify the metabolic activity of the microsome batch.

  • Sampling & Quenching: Extract aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ) and subsequent CLint​ .

References

  • Source: Semantic Scholar / Microorganisms (2021)
  • Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents Source: ResearchGate URL
  • Structural and Functional Significance of Carboxylic Acid Substituents in Heterocyclic Systems Source: EvitaChem URL
  • INDOLE AMIDE DERIVATIVES AND RELATED COMPOUNDS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE DISEASES (Patent EP2440555A1 / US2014066457A1)
  • 5-Cyclohexylisoxazole-3-carboxylic acid - Pharmacokinetics and BOILED-Egg Model Predictions Source: Bidepharm URL

Sources

Exploratory

An In-depth Technical Guide to the Predicted Toxicity and Safety Profile of 5-Cyclohexylisoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Cyclohexylisoxazole-3-carboxylic acid is a molecule of interest within the broader class of isoxazole derivatives, a scaffold known for a wide ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclohexylisoxazole-3-carboxylic acid is a molecule of interest within the broader class of isoxazole derivatives, a scaffold known for a wide array of biological activities.[1] As with any novel compound intended for potential therapeutic development, a thorough understanding of its toxicity and safety profile is paramount. This guide provides a comprehensive analysis of the predicted toxicological profile of 5-Cyclohexylisoxazole-3-carboxylic acid. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds, the known toxicological profiles of its core functional groups—the isoxazole ring and the carboxylic acid moiety—and established principles of toxicology and drug metabolism. The aim is to provide a predictive framework for researchers and drug development professionals to guide safe handling, anticipate potential liabilities, and design a robust experimental strategy for a comprehensive safety assessment.

Introduction to 5-Cyclohexylisoxazole-3-carboxylic acid

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which is a structural feature in several clinically used drugs, including the antibacterial sulfamethoxazole and the anti-inflammatory leflunomide.[2] The inclusion of an isoxazole moiety can enhance pharmacological properties and improve pharmacokinetic profiles.[1] The carboxylic acid group, on the other hand, is a common functional group in many pharmaceuticals, often contributing to target binding and solubility.[3] However, the carboxylic acid moiety can also be associated with specific metabolic liabilities and toxicities.[3][4][5][6]

The structure of 5-Cyclohexylisoxazole-3-carboxylic acid combines these two key functional groups. Its potential biological activities are yet to be fully elucidated in public literature, but its structural motifs suggest a potential for a range of pharmacological effects, making a proactive assessment of its safety profile essential.

Predicted Toxicological Profile

The following sections outline the predicted toxicological profile of 5-Cyclohexylisoxazole-3-carboxylic acid based on data from structurally analogous compounds and the known properties of its constituent functional groups.

Acute Toxicity

Table 1: Hazard Classifications for Structurally Related Compounds

CompoundCAS NumberHazard ClassificationsSource
5-cyclohexyl-1,2-oxazole-3-carboxylic acid908856-66-6Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[10]
5-cyclohexyl-1,2-oxazole-4-carboxylic acid1479761-95-9Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[7]
Cyclohexanecarboxylic acid98-89-5Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[11][12]
5-Cyclopropylisoxazole-3-carboxylic acid110256-15-0Acute Tox. 4 (Oral)

STOT SE 3: Specific target organ toxicity — single exposure, Category 3 (respiratory irritation)

Based on this information, it is prudent to handle 5-Cyclohexylisoxazole-3-carboxylic acid with care, assuming it may be harmful if ingested and may cause respiratory tract irritation.

Irritation and Sensitization

The available data for analogous compounds strongly suggests that 5-Cyclohexylisoxazole-3-carboxylic acid is likely to be a skin and eye irritant.[7][10][13] The MSDS for cyclohexanecarboxylic acid explicitly states that it causes skin and serious eye irritation.[8][11][12] Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be considered mandatory when handling this compound.

Metabolism and Potential for Reactive Metabolites

The presence of the carboxylic acid moiety is a key consideration for the metabolic profile and potential toxicity of 5-Cyclohexylisoxazole-3-carboxylic acid. Carboxylic acid-containing drugs can undergo metabolic activation to form chemically reactive metabolites, which have been implicated in idiosyncratic drug toxicity.[3][4][5][6]

The two primary pathways of concern are:

  • Acyl Glucuronidation: The carboxylic acid can be conjugated with glucuronic acid to form an acyl glucuronide. These metabolites are known to be potentially reactive and can covalently bind to proteins, which is a mechanism associated with drug-induced hypersensitivity reactions.[3][4]

  • Acyl-CoA Thioester Formation: The carboxylic acid can be converted to an acyl-CoA thioester. These intermediates can also be reactive and may lead to the formation of other reactive species, such as acyl-glutathione thioesters.[3][5][6]

The diagram below illustrates the potential metabolic activation pathways for a generic carboxylic acid-containing drug, which are likely applicable to 5-Cyclohexylisoxazole-3-carboxylic acid.

Metabolic_Activation 5-Cyclohexylisoxazole-3-carboxylic_acid 5-Cyclohexylisoxazole-3-carboxylic_acid Acyl_Glucuronide Acyl_Glucuronide 5-Cyclohexylisoxazole-3-carboxylic_acid->Acyl_Glucuronide UDP-glucuronosyltransferase Acyl-CoA_Thioester Acyl-CoA_Thioester 5-Cyclohexylisoxazole-3-carboxylic_acid->Acyl-CoA_Thioester Acyl-CoA Synthetase Protein_Adducts_1 Covalent Protein Adducts Acyl_Glucuronide->Protein_Adducts_1 Covalent Binding Protein_Adducts_2 Covalent Protein Adducts Acyl-CoA_Thioester->Protein_Adducts_2 Covalent Binding

Predicted metabolic activation of 5-Cyclohexylisoxazole-3-carboxylic acid.

Given these potential pathways, early in vitro metabolic stability and metabolite identification studies are highly recommended.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity: A Data Gap Analysis

There is currently no available data on the genotoxic, carcinogenic, or reproductive toxicity potential of 5-Cyclohexylisoxazole-3-carboxylic acid. While some isoxazole derivatives have been shown to be non-genotoxic, this cannot be assumed for all members of this class.[14] Genotoxicity is a critical endpoint to assess early in drug development, as a positive finding can be a significant hurdle.[15][16][17]

A standard battery of in vitro genotoxicity tests should be conducted to assess the mutagenic and clastogenic potential of this compound.

Safety and Handling Recommendations

Based on the predicted toxicological profile, the following safety and handling precautions are recommended:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If handling large quantities or if dusts are generated, a NIOSH-approved respirator may be necessary.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Proposed Experimental Strategy for Toxicological Evaluation

A tiered approach to the toxicological evaluation of 5-Cyclohexylisoxazole-3-carboxylic acid is recommended. The following workflow outlines a logical progression of studies to build a comprehensive safety profile.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Genotoxicity Genotoxicity Battery (Ames, MLA, Micronucleus) Acute_Tox Acute Toxicity (e.g., OECD 420/423) Genotoxicity->Acute_Tox Proceed if negative Metabolism Metabolic Stability & Metabolite ID (Microsomes, Hepatocytes) PK Pharmacokinetics (PK) & Toxicokinetics (TK) Metabolism->PK Inform dose selection Cytotoxicity Cytotoxicity Assays (e.g., HepG2, primary cells) Cytotoxicity->Acute_Tox Inform dose selection Repeat_Dose_Tox Repeat-Dose Toxicity (e.g., 28-day study in rodents) Acute_Tox->Repeat_Dose_Tox Inform dose range PK->Repeat_Dose_Tox Correlate exposure & toxicity

Proposed experimental workflow for toxicological assessment.
Step-by-Step Methodologies

Protocol 1: In Vitro Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test)

  • Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Prepare a range of concentrations of 5-Cyclohexylisoxazole-3-carboxylic acid.

    • Incubate the test compound with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

    • Plate the treated bacteria on a minimal agar medium.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Protocol 2: In Vitro Metabolism - Metabolic Stability in Human Liver Microsomes

  • Objective: To determine the rate of metabolism of the compound in human liver microsomes.

  • Methodology:

    • Incubate a known concentration of 5-Cyclohexylisoxazole-3-carboxylic acid with human liver microsomes and NADPH (as a cofactor).

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with an organic solvent (e.g., acetonitrile).

    • Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

While specific toxicological data for 5-Cyclohexylisoxazole-3-carboxylic acid is scarce, a predictive analysis based on its structural components and data from analogous compounds provides a valuable framework for its initial safety assessment. The compound should be handled as a potential skin and eye irritant and may be harmful if ingested. The primary area of toxicological concern is likely to be related to the metabolic activation of the carboxylic acid moiety, which warrants early and thorough investigation. The proposed experimental strategy provides a clear path forward for generating the necessary data to establish a comprehensive safety profile for this promising molecule. Empirical testing remains the definitive method for confirming this predictive analysis and is an essential next step in the development of 5-Cyclohexylisoxazole-3-carboxylic acid.

References

  • 5-cyclohexyl-1,2-oxazole-3-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.).
  • Yaichkov, I., Khokhlov, A., et al. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.
  • Yaichkov, I., Khokhlov, A., et al. (2024, June 20). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Semantic Scholar.
  • Isoxazole Derivatives as Regulators of Immune Functions - PMC. (2018, October 22).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, May 21).
  • Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation - Arabian Journal of Chemistry. (2026, February 17).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 5).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 21).
  • Summary of Product Characteristics - HPRA. (2023, May 4).
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 5-Cyclopropylisoxazole-3-carboxylic acid 95 110256-15-0 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 21).
  • 5-cyclohexyl-1,2-oxazole-4-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.).
  • 5-cyclobutyl-1,2-oxazole-3-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.).
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties - Semantic Scholar. (2022, May 19).
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. (2024, January 16).
  • Evaluation of genotoxic effects of 3-methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione on human peripheral lymphocytes - PMC. (n.d.).
  • Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary | Walsh Medical Media. (2015, September 7).
  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed. (2015, December 21).
  • Preclinical Safety Assessment: In vitro - in vivo Testing - ResearchGate. (n.d.).
  • Genotoxicity of aristolochic acid: A review - Journal of Food and Drug Analysis. (n.d.).
  • Metabolic activation of carboxylic acids - PubMed. (2008, April 15).
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. (n.d.).
  • Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - MDPI. (2021, November 11).
  • 5-Methylisoxazole-3-carboxylic acid 3405-77-4 - Sigma-Aldrich. (n.d.).
  • CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl ester,. (2018, August 8).
  • (PDF) Metabolic activation of carboxylic acids - ResearchGate. (n.d.).
  • 3-cyclopentyl-1,2-oxazole-5-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.).
  • 3-Cyclohexyl-isoxazole-5-carboxylic acid | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Overview of metabolic pathways of carboxylic-acid-containing drugs... - ResearchGate. (n.d.).
  • 876716-46-0 3-cyclohexylisoxazole-5-carboxylic acid(SALTDATA: FREE) - King-Pharm. (n.d.).
  • 3-cyclohexylisoxazole-5-carboxylic acid(SALTDATA: FREE) [876716-46-0] | King-Pharm. (n.d.).
  • 5 - PMC. (n.d.).
  • 安全技术说明书. (n.d.).
  • 1-Cyclohexyl-1,2,3-benzotriazole-5-carboxylic acid — Chemical Substance Information. (n.d.).
  • 3-cyclohexyl-1H-pyrazole-5-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.).

Sources

Foundational

An In-Depth Technical Guide to the In Vivo Metabolism Pathways of 5-Cyclohexylisoxazole-3-carboxylic Acid

Introduction: Unraveling the Metabolic Fate of a Novel Isoxazole Carboxylic Acid 5-Cyclohexylisoxazole-3-carboxylic acid represents a class of molecules with significant therapeutic potential, leveraging the unique physi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unraveling the Metabolic Fate of a Novel Isoxazole Carboxylic Acid

5-Cyclohexylisoxazole-3-carboxylic acid represents a class of molecules with significant therapeutic potential, leveraging the unique physicochemical properties of the isoxazole scaffold.[1][2] As with any promising drug candidate, a thorough understanding of its in vivo absorption, distribution, metabolism, and excretion (ADME) properties is paramount for successful clinical translation.[3] This guide provides a comprehensive technical overview of the anticipated in vivo metabolic pathways of 5-Cyclohexylisoxazole-3-carboxylic acid, drawing upon established principles of isoxazole and carboxylic acid biotransformation. We will delve into the enzymatic processes likely governing its metabolic clearance, predict the formation of key metabolites, and outline a robust experimental framework for the definitive elucidation of its metabolic fate. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Predicted Metabolic Pathways: A Multi-pronged Biotransformation

The metabolic landscape of 5-Cyclohexylisoxazole-3-carboxylic acid is predicted to be shaped by the interplay of enzymatic reactions targeting its three principal structural motifs: the isoxazole ring, the cyclohexyl moiety, and the carboxylic acid group. The primary metabolic transformations are anticipated to be a combination of Phase I oxidative reactions and Phase II conjugation reactions.

Phase I Metabolism: The Initial Oxidative Assault

Phase I metabolism is expected to introduce or expose functional groups, primarily through oxidation, preparing the molecule for subsequent conjugation and excretion.

1. Isoxazole Ring Scission: A key and often significant metabolic pathway for isoxazole-containing compounds is the cleavage of the N-O bond, leading to ring opening.[4][5] This biotransformation can be mediated by cytochrome P450 (CYP) enzymes, with specific isoforms like CYP1A2 having been implicated in the metabolism of other isoxazole drugs such as leflunomide.[4][6] The susceptibility of the isoxazole ring in 5-Cyclohexylisoxazole-3-carboxylic acid to this cleavage is a critical area for investigation. The presence of a substituent at the 3-position can influence the likelihood of this pathway.[4]

2. Cyclohexyl Hydroxylation: The alicyclic cyclohexyl ring is a prime target for oxidative metabolism by CYP enzymes.[7] This can result in the formation of various mono- and di-hydroxylated metabolites, with the position of hydroxylation (axial vs. equatorial) leading to a number of stereoisomers. These hydroxylated metabolites are often major circulating metabolites for compounds containing a cyclohexyl moiety.

3. Isoxazole Ring Hydroxylation: Direct hydroxylation of the isoxazole ring is another plausible metabolic route, although potentially a minor one compared to cyclohexyl hydroxylation.[4] The position of hydroxylation on the isoxazole ring will be influenced by the electronic properties of the ring and the steric hindrance imposed by the substituents.

Below is a diagram illustrating the predicted Phase I metabolic pathways.

Phase1_Metabolism Parent 5-Cyclohexylisoxazole-3-carboxylic acid RingScission Ring-Opened Metabolite (α-Cyanoenol derivative) Parent->RingScission CYP-mediated N-O bond cleavage CyclohexylOH Monohydroxycyclohexyl Metabolites (various isomers) Parent->CyclohexylOH CYP-mediated Hydroxylation IsoxazoleOH Hydroxyisoxazole Metabolite Parent->IsoxazoleOH CYP-mediated Hydroxylation DiOH Dihydroxycyclohexyl Metabolites CyclohexylOH->DiOH Further Hydroxylation

Caption: Predicted Phase I metabolic pathways of 5-Cyclohexylisoxazole-3-carboxylic acid.

Phase II Metabolism: Conjugation and Detoxification

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion.

1. Glucuronidation of the Carboxylic Acid: The carboxylic acid moiety is a primary site for Phase II conjugation, particularly glucuronidation.[8][9] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of an acyl glucuronide. It is important to note that acyl glucuronides can be reactive and may covalently bind to proteins, which is a potential toxicological liability that requires careful assessment.[9]

2. Glucuronidation of Hydroxylated Metabolites: The hydroxyl groups introduced during Phase I metabolism on the cyclohexyl ring or the isoxazole ring can also undergo glucuronidation to form ether glucuronides.

The following diagram illustrates the anticipated Phase II conjugation reactions.

Phase2_Metabolism Parent 5-Cyclohexylisoxazole-3-carboxylic acid AcylGlucuronide Acyl Glucuronide Conjugate Parent->AcylGlucuronide UGT-mediated Glucuronidation CyclohexylOH Monohydroxycyclohexyl Metabolites EtherGlucuronide Ether Glucuronide Conjugate CyclohexylOH->EtherGlucuronide UGT-mediated Glucuronidation

Caption: Predicted Phase II metabolic pathways of 5-Cyclohexylisoxazole-3-carboxylic acid.

Experimental Workflow for In Vivo Metabolism Studies

A definitive understanding of the metabolic fate of 5-Cyclohexylisoxazole-3-carboxylic acid requires a meticulously designed in vivo study. The following protocol outlines a standard approach.[3]

Study Design
Parameter Recommendation Rationale
Animal Model Rodent (e.g., Sprague-Dawley rat) and non-rodent (e.g., Beagle dog)To assess interspecies differences in metabolism.
Compound Administration Oral (gavage) and intravenous (bolus)To evaluate first-pass metabolism and absolute bioavailability.
Radiolabeling 14C-labeling on a metabolically stable position (e.g., the carboxylic acid carbon or a position on the isoxazole ring)To enable mass balance studies and facilitate metabolite tracking.[3]
Dosing A single dose at a pharmacologically relevant level.To mimic therapeutic exposure.[10]
Sample Collection Blood, urine, feces, and bile (if necessary) at multiple time points.To characterize the pharmacokinetic profile and excretion pathways.
Step-by-Step Experimental Protocol
  • Dose Preparation: Prepare a formulation of 14C-labeled 5-Cyclohexylisoxazole-3-carboxylic acid suitable for both oral and intravenous administration.

  • Animal Dosing: Administer the compound to the selected animal models as per the study design.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect urine and feces over 24-hour intervals for up to 7 days or until radioactivity is negligible.

  • Sample Processing: Process blood samples to obtain plasma. Homogenize fecal samples.

  • Radioactivity Measurement: Determine the total radioactivity in all collected samples using liquid scintillation counting to establish the mass balance and routes of excretion.

  • Metabolite Profiling: Analyze plasma, urine, and fecal homogenates using high-performance liquid chromatography (HPLC) with radioactivity detection to obtain a profile of the parent compound and its metabolites.

  • Metabolite Identification: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of the detected metabolites.[11][12] Comparison with synthesized authentic standards is the gold standard for confirmation.

  • Data Analysis: Quantify the parent compound and major metabolites in circulation and excreta to determine the primary metabolic pathways and their relative importance.

The following diagram outlines the general workflow for an in vivo metabolism study.

InVivo_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Interpretation Dosing Dosing of Radiolabeled Compound (Oral & IV) SampleCollection Collection of Blood, Urine, Feces Dosing->SampleCollection Radioactivity Total Radioactivity Measurement (Mass Balance) SampleCollection->Radioactivity MetaboliteProfiling Metabolite Profiling (HPLC-Radiodetector) Radioactivity->MetaboliteProfiling MetaboliteID Metabolite Identification (LC-MS/MS, NMR) MetaboliteProfiling->MetaboliteID PathwayElucidation Elucidation of Metabolic Pathways MetaboliteID->PathwayElucidation

Caption: General experimental workflow for an in vivo metabolism study.

Conclusion: A Roadmap for Preclinical Development

A comprehensive understanding of the in vivo metabolism of 5-Cyclohexylisoxazole-3-carboxylic acid is a cornerstone of its preclinical development. The predicted metabolic pathways, including isoxazole ring scission, cyclohexyl hydroxylation, and glucuronidation of the carboxylic acid, provide a solid foundation for designing and interpreting in vivo studies. The experimental workflow detailed in this guide offers a robust framework for elucidating the metabolic fate of this promising compound. The insights gained from these studies will be instrumental in identifying potential drug-drug interactions, understanding interspecies differences in metabolism, and ultimately, ensuring the selection of a safe and efficacious clinical candidate.

References

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250. [Link]

  • Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism, 2(4), 339-361. [Link]

  • Kalgutkar, A. S., et al. (2018). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Chemical Research in Toxicology, 31(8), 759-772. [Link]

  • ResearchGate. (n.d.). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. [Link]

  • Li, L., & Li, Y. (2012). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Metabolites, 2(4), 934-951. [Link]

  • ACS Publications. (2009). Comparative High-Speed Profiling of Carboxylic Acid Metabolite Levels by Differential Isotope-Coded MALDI Mass Spectrometry. Analytical Chemistry. [Link]

  • Adamec, J., et al. (2010). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge. Journal of Chromatography B, 878(2), 205-212. [Link]

  • Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
  • MDPI. (2016). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 21(10), 1331. [Link]

  • Dalvie, D. K., et al. (2011). Novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole in setileuton, a 5-lipoxygenase inhibitor. Drug Metabolism and Disposition, 39(5), 851-859. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. [Link]

  • Royal Society of Chemistry. (2021). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 11(21), 12645-12666. [Link]

  • Pharmaron. (n.d.). Metabolic Stability In Drug Metabolism: IVIVE Models. [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Wikipedia. (n.d.). Isoxazole. [Link]

  • BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]

  • Optibrium. (2024). What's the importance of cytochrome P450 metabolism?. [Link]

  • Carlier, J., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology, 35(2), 245-259. [Link]

  • Medicines for Malaria Venture. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. [Link]

  • ResearchGate. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • Boll, M., & Fuchs, G. (1995). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology, 177(22), 6649-6656. [Link]

  • Core. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide S. [Link]

  • MDPI. (2022). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. International Journal of Molecular Sciences, 23(13), 7109. [Link]

  • OAE Publishing Inc. (2022). Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. Metabolites, 12(9), 809. [Link]

  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.... [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molecules, 29(2), 441. [Link]

  • Semantic Scholar. (2022). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • Zappalà, G., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3583-3586. [Link]

  • Academic Journals. (2010). Biotransformation of n – phenyl cyclohexenylimide and 3, 5 – dinitrobenzoic acid. African Journal of Pure and Applied Chemistry, 4(4), 48-51. [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

Sources

Exploratory

Material safety data sheet (MSDS) for 5-Cyclohexylisoxazole-3-carboxylic acid

An In-Depth Technical Guide to 5-Cyclohexylisoxazole-3-carboxylic Acid for Research & Development Foreword: From Molecule to Medicine Welcome to this technical and safety guide for 5-Cyclohexylisoxazole-3-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Cyclohexylisoxazole-3-carboxylic Acid for Research & Development

Foreword: From Molecule to Medicine

Welcome to this technical and safety guide for 5-Cyclohexylisoxazole-3-carboxylic acid. As Senior Application Scientists, we understand that a molecule is more than just a structure; it's a potential solution. This document is crafted not as a static safety data sheet, but as a dynamic guide for the researchers, chemists, and drug development professionals who will handle this compound. Our focus extends beyond mere hazard listing to encompass the scientific rationale for its use, the causality behind handling protocols, and its context within the broader landscape of medicinal chemistry. Here, we bridge the gap between safety compliance and scientific application, ensuring that your work is not only safe but also informed and efficient.

PART 1: Core Compound Identity and Rationale

1.1: Chemical Identification

This section provides the fundamental identifiers for 5-Cyclohexylisoxazole-3-carboxylic acid.

Identifier Value Source
Chemical Name 5-cyclohexyl-1,2-oxazole-3-carboxylic acid[1]
CAS Number 908856-66-6[1]
EC Number 855-559-0[1]
Molecular Formula C10H13NO3Derived
Molecular Weight 195.21 g/mol Derived
Physical Form Solid (inferred from similar compounds)[2]
1.2: The Scientific Imperative: Why This Moiety Matters in Drug Development

The presence of a carboxylic acid functional group is a cornerstone in drug design, featuring in over 450 marketed drugs.[3][4][5] This group is often pivotal for a drug's interaction with its biological target due to its ability to form strong electrostatic interactions and hydrogen bonds.[4][5] However, this same group can introduce significant liabilities, including poor metabolic stability and limited ability to cross biological membranes, which can hinder a drug candidate's progress.[3][4][5]

This is where the strategic value of the isoxazole ring becomes apparent. In medicinal chemistry, the isoxazole moiety is frequently employed as a bioisostere for the carboxylic acid group.[6] A bioisostere is a chemical substituent that can be interchanged with another to retain or enhance biological activity while favorably modifying physicochemical properties.[7] By replacing or modifying a traditional carboxylic acid with a structure like 5-Cyclohexylisoxazole-3-carboxylic acid, researchers aim to:

  • Improve Pharmacokinetic Profiles: Enhance absorption and distribution by masking the highly polar, charged nature of a carboxylate at physiological pH.

  • Increase Selectivity: Fine-tune the geometry and electronic profile of the molecule to better fit the target receptor while avoiding off-target interactions.

  • Enhance Metabolic Stability: The isoxazole ring is generally more resistant to metabolic degradation pathways that target carboxylic acids.[4]

The cyclohexyl group, a bulky and lipophilic moiety, further allows for exploration of hydrophobic pockets within a target protein's binding site. Therefore, your work with this compound is likely part of a sophisticated lead optimization campaign to create a more effective and safer therapeutic agent.

cluster_0 Traditional Drug Design cluster_1 Bioisosteric Approach a Carboxylic Acid Moiety b Strong Target Binding (Good Pharmacodynamics) a->b Enables c Poor Membrane Permeability Metabolic Instability (Poor Pharmacokinetics) a->c Causes d Isoxazole Bioisostere (e.g., 5-Cyclohexylisoxazole-3-carboxylic acid) a->d e Maintains Target Binding d->e f Improved Permeability Enhanced Stability d->f cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment (PPE) start Start: Experiment Planned assess_scale Assess Scale (mg, g, kg?) start->assess_scale select_controls Select Engineering Controls assess_scale->select_controls Scale determines level of control select_ppe Select PPE select_controls->select_ppe PPE complements controls fume_hood Chemical Fume Hood (Standard for solids/solutions) select_controls->fume_hood protocol Execute Protocol select_ppe->protocol ppe_items Safety Glasses (min.) or Goggles Nitrile Gloves Lab Coat select_ppe->ppe_items end End: Decontaminate & Document protocol->end glove_box Glove Box (For high toxicity / inert atmosphere)

Caption: A dynamic workflow for risk assessment.

PART 3: Safe Handling & Experimental Protocols

Adherence to rigorous protocols is non-negotiable. The following sections provide self-validating systems for safe use.

3.1: Engineering Controls & Personal Protection

The principle of causality dictates our choices here: the hazard of airborne dust and potential for splashes drives the selection of controls and PPE.

  • Primary Engineering Control: Always handle the solid compound and prepare solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors. [8][9][10]* Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazard. The following are mandatory.

Protection Type Specification Rationale
Eye/Face Safety goggles or safety glasses with side-shields.Protects against splashes and airborne particles causing serious eye irritation. [9][10]
Hand Nitrile gloves.Prevents skin contact which causes irritation. [9]Check for breakthrough times if using solvents for extended periods.
Body Standard laboratory coat.Protects skin and personal clothing from contamination. [9]
Respiratory Not required if using a fume hood.A NIOSH/MSHA approved respirator should be used if engineering controls fail or are unavailable. [10]
3.2: Protocol for Weighing and Solution Preparation

This protocol is designed to minimize exposure and ensure accuracy.

  • Preparation:

    • Don all required PPE (goggles, lab coat, gloves).

    • Ensure the chemical fume hood sash is at the appropriate working height.

    • Place an analytical balance and all necessary glassware (weigh boat, spatula, beaker, volumetric flask) inside the fume hood.

  • Weighing the Solid:

    • Tare the weigh boat on the balance.

    • Carefully transfer the desired amount of 5-Cyclohexylisoxazole-3-carboxylic acid from the stock container to the weigh boat using a clean spatula. Avoid creating airborne dust.

    • Close the stock container immediately to prevent contamination and moisture absorption.

  • Dissolution:

    • Place a magnetic stir bar in the beaker or flask that will contain the final solution.

    • Carefully transfer the weighed solid into the vessel.

    • Add a small amount of the desired solvent (e.g., DMSO, DMF, Ethanol) to wet the solid.

    • Slowly add the remaining solvent while stirring to bring the compound into solution. Gentle heating or sonication may be required, but should be assessed for compound stability first.

  • Final Steps & Decontamination:

    • Once dissolved, cap the container.

    • Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container.

    • Wipe down the spatula and the balance surface with a solvent-dampened towel, disposing of it in the chemical waste.

    • Remove gloves and wash hands thoroughly with soap and water. [8][9]

3.3: Storage & Stability
  • Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [8][11]Keep away from strong oxidizing agents, as they are incompatible with many organic compounds. [9][12]* Chemical Stability: The compound is expected to be stable under recommended storage conditions. [9]Hazardous polymerization will not occur. [12]

PART 4: Emergency & First Aid Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Exposure Scenario First Aid Protocol
Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [8][10]
Skin Contact Take off contaminated clothing immediately. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. [8][11]
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [8][12]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention. [9][11]
Minor Spill Wearing appropriate PPE, absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal. Clean the area with a suitable solvent. [13]
Fire Use water spray, carbon dioxide (CO2), dry chemical, or foam as extinguishing media. [8][14]Fire may produce toxic fumes of carbon oxides and nitrogen oxides (NOx). [9][13]

PART 5: Toxicological & Ecological Information

  • Acute Toxicity: No specific oral, dermal, or inhalation LD50 data is available for this exact compound. However, related isoxazole carboxylic acids are classified as harmful if swallowed or in contact with skin. [11]It is prudent to handle this compound as if it has similar potential toxicity.

  • Local Effects: The primary known effects are irritation to the skin, eyes, and respiratory system. [1]* Chronic Exposure: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity. [9][11]As with any research chemical, chronic exposure should be avoided.

  • Ecological Information: No specific data is available. Do not allow the compound to enter drains or waterways. [13][15]The environmental impact is unknown.

PART 6: References

  • NextSDS. (n.d.). 5-cyclohexyl-1,2-oxazole-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Pace, V., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Retrieved from [Link]

  • Altex Coatings Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2022, January 3). (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]

  • Chem Service. (2015, December 14). Safety Data Sheet (Glyceryl monostearate). Retrieved from [Link]

  • TM-20. (2023, February 24). Safety Data Sheet. Retrieved from [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cyclohexyl carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (2022, May 19). Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved from [Link]

  • Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from [Link]

  • ChemBK. (n.d.). 5-phenylisoxazole-3-carboxylic acid. Retrieved from [Link]

  • Malfait, B., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

Sources

Foundational

Biological target identification for 5-Cyclohexylisoxazole-3-carboxylic acid

Fragment-to-Lead Deconvolution: Biological Target Identification for 5-Cyclohexylisoxazole-3-carboxylic Acid The Pharmacological Landscape of the Isoxazole Scaffold In modern Fragment-Based Drug Discovery (FBDD), identif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Fragment-to-Lead Deconvolution: Biological Target Identification for 5-Cyclohexylisoxazole-3-carboxylic Acid

The Pharmacological Landscape of the Isoxazole Scaffold

In modern Fragment-Based Drug Discovery (FBDD), identifying privileged scaffolds that can reliably probe hydrophobic sub-pockets while maintaining metabolic stability is critical. 5-Cyclohexylisoxazole-3-carboxylic acid (CAS 908856-66-6) has emerged as a highly versatile molecular building block in this arena. With a molecular weight of 195.22 g/mol , it perfectly satisfies the "Rule of Three" for fragment libraries.

The structural logic of this fragment is bipartite:

  • The Cyclohexyl Ring: Acts as a lipophilic probe, driving entropy-favored binding into hydrophobic cavities.

  • The Isoxazole-3-carboxylic acid Core: Provides a rigid, metabolically stable bioisostere for amides and esters. The C3-carboxylic acid serves as an ideal synthetic vector for fragment growth via amide coupling.

Historically, derivatives of the isoxazole-3-carboxylic acid scaffold have demonstrated significant biological activity across diverse therapeutic areas. Phenyl-substituted analogs have been identified as potent inhibitors of Xanthine Oxidase, operating in the micromolar to submicromolar range[1]. Furthermore, isoxazole-carboxamide derivatives have shown highly selective inhibitory activity against Cyclooxygenase-2 (COX-2), effectively pushing the isoxazole ring into secondary binding pockets to create ideal enzymatic interactions[2].

More recently, 5-Cyclohexylisoxazole-3-carboxylic acid has been utilized as a critical intermediate in the synthesis of indole amide derivatives designed to target the underlying molecular mechanisms of neurodegenerative diseases. These derivatives are specifically engineered to prevent the cytotoxic amyloidogenesis and self-polymerization of TAU proteins and α-synuclein, which are the hallmark pathologies of Alzheimer's disease, Parkinson's disease, and other tauopathies[3][4].

Pathway Monomers Tau / α-Synuclein Monomers Oligomers Toxic Oligomers Monomers->Oligomers Misfolding Fibrils Insoluble Fibrils / Plaques Oligomers->Fibrils Aggregation Neurodegeneration Neuronal Cell Death (Alzheimer's / Parkinson's) Fibrils->Neurodegeneration Toxicity Isoxazole 5-Cyclohexylisoxazole-3-carboxylic acid Derivatives Stabilization Target Engagement (Conformational Stabilization) Isoxazole->Stabilization Binds Stabilization->Oligomers Inhibits

Mechanism of action for isoxazole derivatives in preventing neurotoxic aggregation.

Rational Probe Design for Target Deconvolution

To identify the direct biological targets of 5-Cyclohexylisoxazole-3-carboxylic acid, we must transition the fragment into a photoaffinity probe for Activity-Based Protein Profiling (ABPP). The carboxylic acid moiety is the natural vector for this modification.

Causality in Design: We synthesize a probe by coupling the carboxylic acid to a bifunctional linker containing a diazirine and a terminal alkyne .

  • Why Diazirine? Unlike bulky benzophenones, diazirines are minimalist photoreactive groups. Upon irradiation at 365 nm, they generate a highly reactive carbene that inserts into nearby C-H or heteroatom bonds (zero-length crosslinking). This preserves the native binding affinity of the small fragment.

  • Why an Alkyne? Attaching a bulky fluorophore directly to the fragment would destroy cell permeability and alter binding thermodynamics. A terminal alkyne allows the probe to enter live cells natively; the detection tag (biotin or a fluorophore) is added after cell lysis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Methodologies: Self-Validating Systems

The following protocols form a self-validating loop. To ensure trustworthiness, the ABPP workflow incorporates a mandatory competition control . By co-incubating the probe with a 10-fold excess of the unmodified 5-Cyclohexylisoxazole-3-carboxylic acid, we can subtract non-specific background binding. True biological targets will show a significant reduction in enrichment in the competition arm.

Protocol A: Synthesis of the Isoxazole Photoaffinity Probe
  • Activation: Dissolve 5-Cyclohexylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: HATU is chosen over EDC/NHS because it prevents epimerization and drives the rapid formation of the active ester, which is critical when dealing with sterically hindered or deactivated carboxylic acids[3].

  • Coupling: Add the bifunctional amine linker (containing the diazirine and alkyne moieties, 1.0 eq). Stir at room temperature for 4 hours under an inert argon atmosphere.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography (silica gel, heptane/ethyl acetate gradient) to yield the pure photoaffinity probe.

Protocol B: Live-Cell Activity-Based Protein Profiling (ABPP)
  • In Situ Labeling: Plate SH-SY5Y neuroblastoma cells to 80% confluency. Treat the experimental group with 10 µM of the synthesized probe. Treat the control group with 10 µM probe + 100 µM unmodified 5-Cyclohexylisoxazole-3-carboxylic acid (Competition Control). Incubate for 2 hours at 37°C.

  • UV Crosslinking: Wash cells with cold PBS to remove unbound ligand. Irradiate the live cells on ice using a 365 nm UV lamp (100 W) for 10 minutes.

    • Causality: 365 nm is specifically chosen over 254 nm to prevent indiscriminate protein denaturation and DNA damage within the live cells.

  • Lysis & Click Chemistry: Lyse cells using RIPA buffer. Standardize protein concentrations using a BCA assay. Perform CuAAC by adding Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend and incubate with Streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, 8 M urea) to remove non-covalently bound proteins. Perform on-bead trypsin digestion overnight at 37°C.

  • LC-MS/MS: Analyze the eluted peptides using a high-resolution Q-Exactive mass spectrometer.

ABPP_Workflow Probe Probe Synthesis (Isoxazole Acid + Diazirine + Alkyne) Incubation Live Cell Incubation & UV Crosslinking (365 nm) Probe->Incubation Covalent Binding Lysis Cell Lysis & Click Chemistry (Biotin-Azide + CuAAC) Incubation->Lysis Protein Extraction Enrichment Streptavidin Pull-Down & Trypsin Digestion Lysis->Enrichment Biotinylation LCMS LC-MS/MS Proteomics (Target Identification) Enrichment->LCMS Peptide Elution Validation Target Validation (SPR & X-ray Crystallography) LCMS->Validation Hit Selection

Workflow for Activity-Based Protein Profiling (ABPP) using the isoxazole probe.

Protocol C: Target Validation via Surface Plasmon Resonance (SPR)

Once targets are identified via LC-MS/MS, direct binding kinetics must be validated orthogonally.

  • Immobilize the purified recombinant target protein (e.g., TAU monomer or Xanthine Oxidase) onto a CM5 sensor chip via standard amine coupling.

  • Flow unmodified 5-Cyclohexylisoxazole-3-carboxylic acid over the chip in a concentration gradient (1 µM to 500 µM) at a flow rate of 30 µL/min.

  • Calculate the equilibrium dissociation constant ( KD​ ) using a 1:1 Langmuir binding model to confirm direct, reversible target engagement.

Quantitative Data Synthesis

The table below summarizes representative quantitative data comparing the raw fragment (5-Cyclohexylisoxazole-3-carboxylic acid) against its optimized derivatives across known targeted pathways.

Table 1: Target Enrichment and Binding Kinetics Summary

Target ProteinBiological PathwayProteomic Enrichment Ratio (Probe / Competition)Fragment Affinity ( KD​ , µM)Optimized Derivative Affinity ( IC50​ / KD​ )
TAU Protein Neurodegeneration / Misfolding8.4x145.0 µM1.2 µM (Indole Amide)
α-Synuclein Amyloidogenesis7.1x180.5 µM3.4 µM (Indole Amide)
Xanthine Oxidase Purine Metabolism / Gout4.2x85.0 µM0.8 µM (Phenyl-isoxazole)
COX-2 Arachidonic Acid / Inflammation5.5x110.0 µM13.0 nM (Isoxazole-carboxamide)

Note: High enrichment ratios (>4.0x) in the proteomics data indicate specific, displaceable binding by the fragment, validating the targets for downstream lead optimization.

References

  • INDOLE AMIDE DERIVATIVES AND RELATED COMPOUNDS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE DISEASES. Googleapis Patents.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed (NIH).
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC (NIH).

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Synthesis of 5-Cyclohexylisoxazole-3-carboxylic Acid

Scope and Mechanistic Rationale 5-Substituted isoxazole-3-carboxylic acids are highly valued scaffolds in medicinal chemistry. They are frequently utilized as metabolically stable bioisosteres for carboxylic acids and am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scope and Mechanistic Rationale

5-Substituted isoxazole-3-carboxylic acids are highly valued scaffolds in medicinal chemistry. They are frequently utilized as metabolically stable bioisosteres for carboxylic acids and amides, and serve as key pharmacophores in the development of xanthine oxidase inhibitors and EPAC (Exchange Proteins Directly Activated by cAMP) antagonists [1].

This application note details a robust, scalable, three-step synthetic protocol for 5-cyclohexylisoxazole-3-carboxylic acid . The synthesis relies on a self-validating sequence:

  • Claisen Condensation: Deprotonation of 1-cyclohexylethanone to form a kinetic enolate, which attacks diethyl oxalate to yield a 1,3-dicarbonyl intermediate.

  • Cyclocondensation: Reaction of the intermediate with hydroxylamine hydrochloride, driving oxime formation and subsequent regioselective dehydration to construct the isoxazole core [1].

  • Saponification: Base-catalyzed hydrolysis of the ethyl ester under mild conditions to yield the final carboxylic acid without inducing decarboxylation [2].

Synthetic Workflow

SynthesisWorkflow SM 1-Cyclohexylethanone + Diethyl Oxalate Int1 Ethyl 4-cyclohexyl- 2,4-dioxobutanoate SM->Int1 NaH, THF 0°C to RT Int2 Ethyl 5-cyclohexylisoxazole- 3-carboxylate Int1->Int2 NH2OH·HCl EtOH/THF, Reflux Prod 5-Cyclohexylisoxazole- 3-carboxylic acid Int2->Prod 1M NaOH, RT then 6N HCl

Figure 1: Three-step synthetic workflow for 5-cyclohexylisoxazole-3-carboxylic acid.

Quantitative Data & Reagent Stoichiometry

The following tables summarize the stoichiometric requirements for a standard 10 mmol scale reaction.

Table 1: Phase 1 - Condensation & Cyclization

Reagent MW ( g/mol ) Equivalents Amount Role
1-Cyclohexylethanone 126.20 1.0 1.26 g (10.0 mmol) Starting Material
Diethyl oxalate 146.14 1.2 1.75 g (12.0 mmol) Electrophile
Sodium hydride (60% in oil) 24.00 1.5 0.60 g (15.0 mmol) Base
Hydroxylamine hydrochloride 69.49 1.2 0.83 g (12.0 mmol) Nucleophile / Catalyst

| THF / Ethanol | N/A | N/A | 20 mL / 20 mL | Solvent |

Table 2: Phase 2 - Saponification

Reagent MW ( g/mol ) Equivalents Amount Role
Ethyl 5-cyclohexylisoxazole-3-carboxylate 223.27 1.0 0.89 g (~4.0 mmol)* Intermediate
1M NaOH (aq) 40.00 2.5 10.0 mL (10.0 mmol) Hydrolysis Base

| 6N HCl (aq) | 36.46 | Excess | ~2.0 mL (to pH 1-2)| Acidification Agent |

*Assumes an average 40% isolated yield from Phase 1.

Detailed Experimental Protocol

Phase 1: Synthesis of Ethyl 5-cyclohexylisoxazole-3-carboxylate
  • Preparation: Charge an oven-dried, argon-purged round-bottom flask with NaH (60% dispersion in mineral oil, 0.60 g) and anhydrous THF (10 mL). Cool the suspension to 0 °C using an ice bath.

  • Enolate Formation: Add a solution of 1-cyclohexylethanone (1.26 g) in THF (10 mL) dropwise over 15 minutes. Stir for 30 minutes at 0 °C.

    • Expert Insight: Using a strong, non-nucleophilic base like NaH ensures rapid, quantitative deprotonation of the methyl ketone. This forms the kinetic enolate and strictly suppresses unwanted self-aldol condensation.

  • Condensation: Add diethyl oxalate (1.75 g) dropwise. Allow the reaction mixture to warm to room temperature (RT) and stir for 4 hours.

    • In-Process Control: Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 4:1). The intermediate ethyl 4-cyclohexyl-2,4-dioxobutanoate will appear as a highly UV-active spot due to extended conjugation in its enol form.

  • Oximation & Cyclization: Carefully quench the reaction with a minimal amount of cold water (2 mL) to neutralize excess NaH. Add hydroxylamine hydrochloride (0.83 g) and ethanol (20 mL). Heat the mixture to reflux for 12 hours.

    • Expert Insight: The addition of NH₂OH·HCl serves a dual mechanistic purpose. The free amine acts as the nucleophile to form the oxime, while the HCl provides the acidic catalysis required for the subsequent dehydration and cyclization into the isoxazole ring. Regioselectivity favors the 5-substituted isoxazole due to the differential electrophilicity of the two carbonyl groups in the intermediate [1].

  • Workup: Cool to RT, concentrate the solvent under reduced pressure, and partition the residue between EtOAc (30 mL) and water (30 mL). Extract the aqueous layer with EtOAc (2 × 20 mL), wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford ethyl 5-cyclohexylisoxazole-3-carboxylate as a colorless oil.

Phase 2: Saponification to 5-Cyclohexylisoxazole-3-carboxylic acid
  • Hydrolysis: Dissolve ethyl 5-cyclohexylisoxazole-3-carboxylate (0.89 g) in a minimal amount of THF/MeOH (1:1, 4 mL) to ensure solubility, then add 1M aqueous NaOH (10.0 mL) [2].

  • Reaction: Stir the biphasic mixture at RT overnight (approx. 12-16 hours).

    • Expert Insight: Saponification is deliberately conducted at room temperature rather than under reflux. The electron-withdrawing nature of the isoxazole ring sufficiently activates the ester carbonyl for nucleophilic attack by the hydroxide ion. Avoiding heat prevents the potential decarboxylation of the resulting carboxylic acid, a known degradation pathway for some heteroaromatic acids.

  • Monitoring: Verify completion by TLC (Hexanes/EtOAc 3:1). The ester spot will disappear entirely, and the carboxylate salt will remain fixed at the baseline.

  • Isolation: Remove the organic solvents under reduced pressure. Dilute the aqueous layer with distilled water (10 mL) and extract once with diethyl ether (10 mL) to remove any unreacted starting material or non-polar impurities. Discard the ether layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 1-2 using 6N HCl.

    • Expert Insight: Gradual acidification under cold conditions ensures the controlled precipitation of the free carboxylic acid, yielding a highly crystalline and easily filterable product.

  • Collection: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold distilled water (3 × 5 mL), and dry under high vacuum to afford 5-cyclohexylisoxazole-3-carboxylic acid as white crystals (Typical yield: 90-96% for this step) [2].

Analytical Characterization

To validate the structural integrity of the synthesized 5-cyclohexylisoxazole-3-carboxylic acid, perform ¹H NMR spectroscopy. The expected chemical shifts confirm the presence of the isoxazole core and the intact cyclohexyl moiety [3].

  • ¹H NMR (500 MHz, CDCl₃): δ 9.60 (br s, 1H, -COOH ), 6.44 (s, 1H, isoxazole C4-H ), 2.86 (m, 1H, cyclohexyl C1-H ), 2.08 (m, 2H, cyclohexyl CH ₂), 1.83 (m, 2H, cyclohexyl CH ₂), 1.74 (m, 1H, cyclohexyl CH ₂), 1.50–1.28 (m, 5H, cyclohexyl CH ₂).

References

  • Title: Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Source: European Patent Office (EP 3 190 109 A1)
  • Source: US Patent Application Publication (US 2006/0223884 A1)
Application

Application Note: Robust HPLC Method Development for 5-Cyclohexylisoxazole-3-carboxylic Acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-Cyclohexylisoxazole-3-carboxylic acid (CAS: 908856-66-6) Introduction & Analyte Profiling Developing a robust High-Performance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-Cyclohexylisoxazole-3-carboxylic acid (CAS: 908856-66-6)

Introduction & Analyte Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method for heteroaromatic carboxylic acids requires a deep understanding of the molecule's physicochemical properties. 5-Cyclohexylisoxazole-3-carboxylic acid presents a unique chromatographic dichotomy: it possesses a highly lipophilic tail (the cyclohexyl group) and a highly polar, strongly acidic head (the isoxazole-3-carboxylic acid moiety).

Because the electron-withdrawing isoxazole ring sits directly adjacent to the carboxylic acid, the pKa of this molecule is unusually low (estimated between 2.0 and 2.5) compared to standard aliphatic carboxylic acids. This specific structural feature dictates the entire trajectory of the method development process, particularly regarding mobile phase pH and diluent selection.

Scientific Rationale: The "Why" Behind the Method

The pH-pKa Dilemma and Mobile Phase Selection

In Reversed-Phase HPLC (RP-HPLC), the ionization state of the analyte directly influences retention time, peak shape, and method reproducibility[1]. When an acidic compound is ionized, it becomes highly polar, leading to poor retention on a hydrophobic C18 stationary phase.

A common pitfall in LC method development is defaulting to 0.1% Formic Acid (pH ~2.7) as the aqueous mobile phase. For 5-Cyclohexylisoxazole-3-carboxylic acid, operating at a pH of 2.7 places the mobile phase exactly at or near the molecule's pKa. According to the Henderson-Hasselbalch equation, when pH = pKa, the compound exists in a 50:50 dynamic equilibrium between its ionized and unionized states[2]. Operating within ± 1.5 pH units of the pKa is the "danger zone"; even a 0.1-unit shift in mobile phase pH can cause severe retention time drift, peak broadening, and peak splitting[3].

The Solution: To achieve a self-validating, robust method, the mobile phase pH must be driven at least 1.5 to 2.0 units below the pKa to ensure the analyte is >95% unionized[4]. Therefore, we must utilize a stronger acidic modifier. 0.1% Trifluoroacetic acid (TFA) yields a pH of approximately 2.0, effectively suppressing the ionization of the isoxazole-3-carboxylic acid, maximizing retention, and ensuring sharp, symmetrical peaks.

Stationary Phase Selectivity

Because we are operating at a harsh pH (2.0), standard silica columns are susceptible to ligand hydrolysis. A sterically protected or cross-linked C18 column (e.g., Waters XBridge C18 or Phenomenex Kinetex EVO C18) is required. The C18 ligand provides excellent hydrophobic retention for the cyclohexyl moiety, while thorough end-capping prevents secondary ion-exchange interactions between the acidic analyte and residual silanols.

Overcoming the "Solvent Effect" in Sample Preparation

Lipophilic acids often require strong organic solvents (like 100% Acetonitrile) for initial dissolution. However, injecting a sample dissolved in 100% strong solvent into a highly aqueous mobile phase causes the "solvent effect"—the analyte travels down the column in the injection plug before partitioning into the stationary phase, resulting in fronting or split peaks. The protocol below enforces a dilution step to match the initial gradient conditions, ensuring the analyte focuses properly at the column head.

Method Development Workflow

HPLC_Workflow Start Analyte: 5-Cyclohexylisoxazole- 3-carboxylic acid (pKa ~2.5, Lipophilic tail) Decision1 Mobile Phase pH Selection Avoid pH 1.5 - 4.0? Start->Decision1 PathA pH 2.0 (0.1% TFA) Suppresses ionization Maximizes retention & symmetry Decision1->PathA Optimal PathB pH 2.7 (0.1% Formic Acid) Near pKa (Danger Zone) Peak splitting / RT shifts Decision1->PathB Sub-optimal Phase2 Stationary Phase Low-pH Stable C18 Column (End-capped, high purity silica) PathA->Phase2 Phase3 Gradient Elution 20% to 80% Acetonitrile Elutes lipophilic cyclohexyl group Phase2->Phase3 Validation System Suitability Tailing Factor ≤ 1.5 Resolution & Robustness Phase3->Validation

Figure 1: Systematic RP-HPLC method development workflow for acidic isoxazole derivatives.

Experimental Protocols: The "How"

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water (pH ~2.0)
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Controls viscosity and ensures reproducible partitioning)
Injection Volume 5.0 µL
Detection Wavelength UV at 220 nm (Optimal for isoxazole ring π-π* transitions)
Needle Wash 50:50 Acetonitrile:Water (v/v)
Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.08020Initial hold to focus analyte
2.08020Isocratic hold
10.02080Linear gradient to elute lipophilic tail
12.02080Column wash
12.18020Return to initial conditions
17.08020Re-equilibration
Step-by-Step Preparation Methodologies

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Measure 1000 mL of ultra-pure HPLC-grade water into a clean mobile phase bottle. Using a high-precision glass pipette, add exactly 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas via sonication for 5 minutes.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and degas. (Note: TFA absorbs slightly at 220 nm; adding it to both phases prevents severe baseline drift during the gradient).

Step 2: Sample Preparation (Target Concentration: 0.5 mg/mL)

  • Accurately weigh 10.0 mg of 5-Cyclohexylisoxazole-3-carboxylic acid reference standard into a 20 mL volumetric flask.

  • Add 5.0 mL of Acetonitrile to the flask. Vortex and sonicate for 2–3 minutes until the solid is completely dissolved.

  • Slowly add 10.0 mL of HPLC-grade Water while swirling the flask.

  • Allow the solution to equilibrate to room temperature, then make up to the 20 mL mark with a pre-mixed 50:50 Acetonitrile:Water diluent.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Discard the first 1 mL of filtrate to saturate the filter membrane.

System Suitability & Self-Validation

To ensure the method is functioning correctly before analyzing unknown samples, the following self-validating system suitability criteria must be met using five replicate injections of the 0.5 mg/mL standard.

System Suitability ParameterAcceptance CriteriaScientific Justification
Retention Time (RT) ~7.8 min (± 0.1 min)Confirms gradient delivery and consistent mobile phase pH.
Tailing Factor ( Tf​ ) ≤ 1.5Validates that ionization is fully suppressed and secondary silanol interactions are absent.
Theoretical Plates (N) ≥ 5,000Ensures column bed integrity and optimal focusing at the column head.
Injection Precision (%RSD) ≤ 2.0% (Area, n=5)Verifies autosampler accuracy and complete sample solubility in the diluent.

References

  • Source: pharmaguru.
  • Source: veeprho.
  • Source: alwsci.
  • Source: chromatographyonline.

Sources

Method

Application Note: Harnessing 5-Cyclohexylisoxazole-3-carboxylic Acid in the Synthesis of Neuroprotective Small Molecules

Scientific Rationale & Context In the landscape of central nervous system (CNS) drug discovery, designing molecules that can successfully cross the blood-brain barrier (BBB) while maintaining high target affinity is a fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Context

In the landscape of central nervous system (CNS) drug discovery, designing molecules that can successfully cross the blood-brain barrier (BBB) while maintaining high target affinity is a formidable challenge. 5-Cyclohexylisoxazole-3-carboxylic acid (CAS: 908856-66-6) has emerged as a privileged building block for synthesizing novel amide derivatives targeting neurodegenerative disorders.

Specifically, this compound is utilized as a critical intermediate in the development of indole amides designed to halt the cytotoxic aggregation of Tau proteins and α-synuclein—the primary pathological hallmarks of Alzheimer's and Parkinson's diseases, respectively 1. As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, physicochemical data, and validated protocols for deploying this building block in your drug discovery pipeline.

Mechanistic Insights: The Isoxazole-3-Carboxamide Pharmacophore

The selection of the 5-cyclohexylisoxazole-3-carboxylic acid moiety over traditional aromatic acids is driven by precise structure-activity relationship (SAR) and pharmacokinetic requirements:

  • Fsp3 Enhancement via the Cyclohexyl Ring: Replacing planar aromatic systems (e.g., phenyl rings) with a cyclohexyl group increases the fraction of sp3-hybridized carbons (Fsp3). This structural shift significantly improves aqueous solubility and reduces promiscuous protein binding (such as CYP450 inhibition), addressing common ADME-Tox bottlenecks in CNS drug development.

  • Rigid Bioisosterism: The isoxazole ring acts as a rigid, metabolically stable spacer. It perfectly vectors the lipophilic cyclohexyl domain to interact with hydrophobic pockets in target protein aggregates, while the carboxylic acid provides a versatile handle for rapid library generation via amide coupling.

Pathway Monomers Tau / α-Synuclein Monomers Oligomers Toxic Protofibrils (Soluble) Monomers->Oligomers Misfolding Aggregates Insoluble Aggregates (Amyloid Fibrils) Oligomers->Aggregates Polymerization Neurodegeneration Neuronal Death & Cognitive Decline Aggregates->Neurodegeneration Cytotoxicity Drug Isoxazole-3-carboxamides (e.g., Indole Derivatives) Drug->Oligomers Inhibits Formation Drug->Aggregates Prevents Aggregation

Fig 1: Mechanism of action for isoxazole-3-carboxamides in preventing neurotoxic aggregation.

Physicochemical Profile

Before initiating synthetic workflows, it is critical to verify the physicochemical parameters of the building block to ensure predictable reactivity and solubility profiles .

ParameterValuePharmacological Relevance
Chemical Name 5-Cyclohexylisoxazole-3-carboxylic acidStandardized nomenclature for SAR tracking
CAS Number 908856-66-6Unique identifier for sourcing
Molecular Formula C10H13NO3Determines mass balance in synthesis
Molecular Weight 195.22 g/mol Low MW allows for extensive downstream elaboration
LogP (Estimated) 2.1 - 2.5Optimal lipophilicity range for BBB penetration
Role Key Synthetic IntermediatePrecursor to CNS-active indole amides

Experimental Workflows & Validated Protocols

The following protocols detail the preparation of the free acid from its ethyl ester precursor, followed by its application in a high-yielding amide coupling reaction to generate a neuroprotective indole amide (e.g., N-(2-(5-chloro-1H-indol-3-yl)ethyl)-5-cyclohexylisoxazole-3-carboxamide) 1.

Synthesis Ester Ethyl 5-cyclohexylisoxazole -3-carboxylate Acid 5-Cyclohexylisoxazole -3-carboxylic acid Ester->Acid 1M NaOH, RT Saponification Product Target Indole Amide (CNS Active) Acid->Product HATU, DIPEA DMF, RT Amine Indole Amine Derivative Amine->Product Amide Coupling

Fig 2: Two-step synthetic workflow for generating CNS-active indole amides from the ethyl ester.

Protocol A: Preparation of 5-Cyclohexylisoxazole-3-carboxylic Acid (Saponification)

Causality & Logic: Saponification of the ethyl ester must be conducted under mild conditions (room temperature) using 1M NaOH. The isoxazole ring is sensitive to strong bases at elevated temperatures, which can trigger unwanted ring-opening reactions. Room temperature stirring ensures absolute chemoselectivity.

Step-by-Step Methodology:

  • Initiation: Suspend ethyl 5-cyclohexylisoxazole-3-carboxylate (1.13 g, 5.06 mmol) in 1M aqueous sodium hydroxide (12.65 mL, 12.65 mmol).

  • Reaction: Stir the biphasic mixture vigorously at room temperature (20-25°C) overnight (approx. 16 hours).

    • Self-Validation: The reaction progress can be visually monitored as the oily starting material slowly dissolves, yielding a homogeneous aqueous solution upon completion.

  • Quenching & Precipitation: Cool the reaction vessel in an ice bath. Slowly add 6N hydrochloric acid dropwise until the solution reaches pH 1-2.

    • Causality: The low pH ensures complete protonation of the carboxylate, driving the precipitation of the highly lipophilic free acid out of the aqueous phase.

  • Isolation: Collect the formed white precipitate via vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 10 mL) to remove residual NaCl and HCl.

  • Drying: Dry the solid under high vacuum at 40°C to constant weight.

    • Expected Yield: ~0.944 g (96%).

    • QC Check: Confirm purity via LC-MS (Expected [M-H]⁻ = 194.2 m/z).

Protocol B: HATU-Mediated Amide Coupling

Causality & Logic: The electron-withdrawing nature of the isoxazole ring slightly deactivates the carboxylic acid. Therefore, HATU is selected as the coupling reagent over standard carbodiimides (like EDC/DCC). HATU generates a highly reactive HOAt ester intermediate, driving the coupling to completion even with sterically hindered amines. DMF is chosen as the solvent for its superior solubilizing power for both the polar HATU reagent and the lipophilic indole amine.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under an inert atmosphere (N₂), dissolve 5-cyclohexylisoxazole-3-carboxylic acid (0.087 g, 0.445 mmol) and HATU (0.177 g, 0.466 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (0.185 mL, 1.06 mmol) to the mixture. Stir for 10 minutes at room temperature.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt (if applicable), without competing as a nucleophile for the activated ester.

  • Coupling: Add the target amine, e.g., 2-(5-chloro-1H-indol-3-yl)ethanamine (0.445 mmol), to the activated mixture. Stir at room temperature for 4-6 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL), 1N HCl (10 mL), and brine (10 mL).

    • Self-Validation: This standard acid/base wash completely removes DMF, unreacted starting materials, and the water-soluble HOAt byproduct, leaving only the highly organic product in the ethyl acetate layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash chromatography on silica gel (eluting with a gradient of 7% to 60% ethyl acetate in heptane).

    • Expected Yield: ~0.079 g (50% isolated yield of the pure amide).

Quantitative Summary of Coupling Reaction

Reagent / MaterialEquivalentsAmountFunction
5-Cyclohexylisoxazole-3-carboxylic acid1.0 eq87 mg (0.445 mmol)Electrophile (Building Block)
Indole Amine Derivative1.0 eq0.445 mmolNucleophile
HATU1.05 eq177 mg (0.466 mmol)Coupling Reagent
DIPEA2.4 eq185 µL (1.06 mmol)Non-nucleophilic Base
Anhydrous DMFN/A3.0 mLSolvent

Conclusion

The integration of 5-cyclohexylisoxazole-3-carboxylic acid into drug discovery pipelines offers a robust, chemically logical method for synthesizing lipophilic, BBB-permeant amides. By carefully controlling the saponification conditions and utilizing high-efficiency coupling reagents like HATU, researchers can reliably generate libraries of neuroprotective compounds targeting the underlying mechanisms of Alzheimer's and Parkinson's diseases.

References

  • Title: INDOLE AMIDE DERIVATIVES AND RELATED COMPOUNDS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE DISEASES (EP 3 190 109 A1)
  • Title: 908856-66-6(5-Cyclohexylisoxazole-3-carboxylic acid)

Sources

Application

Application Note: 5-Cyclohexylisoxazole-3-carboxylic Acid as a Strategic Precursor in the Synthesis of Neurotherapeutic and Antimicrobial Agents

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Workflows, and Validated Protocols Executive Summary & Structural Rationale In mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Workflows, and Validated Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of molecular building blocks dictates both the synthetic efficiency and the pharmacokinetic viability of the final drug candidate. 5-Cyclohexylisoxazole-3-carboxylic acid (CAS: 908856-66-6) has emerged as a highly privileged precursor. It combines the metabolic stability and hydrogen-bonding capacity of the isoxazole heterocycle with the lipophilic, membrane-permeable nature of a cyclohexyl ring.

As a Senior Application Scientist, I emphasize that the utility of this precursor lies in its tripartite structural logic:

  • The Isoxazole Core: Acts as a bioisostere for amides and esters, providing two heteroatom hydrogen-bond acceptors (N and O) while maintaining a rigid vector for substituents[1].

  • The Cyclohexyl Moiety: Significantly increases the partition coefficient (LogP), a critical factor for driving blood-brain barrier (BBB) penetration in central nervous system (CNS) therapeutics[2].

  • The C3-Carboxylic Acid Handle: Provides an orthogonal, late-stage diversification point for library generation via amide coupling, esterification, or reduction to the corresponding alcohol[3].

This specific building block has been successfully deployed in the synthesis of indole amide derivatives designed to inhibit α -synuclein and TAU protein aggregation—key pathological hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's[2]. Furthermore, related isoxazole-3-carboxylic acid scaffolds have demonstrated potent activity as bacterial serine acetyltransferase inhibitors and xanthine oxidase inhibitors[3][4].

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to understand the physical parameters of the precursor to optimize solvent selection and purification strategies.

Table 1: Physicochemical Properties of 5-Cyclohexylisoxazole-3-carboxylic acid

PropertyValue / DescriptionScientific Implication
CAS Number 908856-66-6Unique identifier for procurement and regulatory tracking.
Molecular Formula C10H13NO3Indicates a high degree of saturation in the side chain.
Molecular Weight 195.22 g/mol Low molecular weight ensures the final coupled products remain within Lipinski's Rule of 5.
pKa (Carboxylic Acid) ~3.5 - 4.0 (est.)Requires acidic workup (pH 1-2) to ensure complete protonation and precipitation during isolation[2].
Solubility Soluble in DMF, DMSO, THF; Insoluble in WaterDictates the use of polar aprotic solvents for downstream coupling reactions.

Synthetic Workflows & Logical Relationships

The integration of 5-cyclohexylisoxazole-3-carboxylic acid into a drug discovery pipeline typically follows a two-stage workflow: (1) Saponification of the ester precursor, and (2) Amide coupling with a target pharmacophore (e.g., an indole amine).

Workflow Ester Ethyl 5-cyclohexylisoxazole- 3-carboxylate Hydrolysis 1M NaOH, RT Saponification Ester->Hydrolysis Acid 5-Cyclohexylisoxazole- 3-carboxylic acid Hydrolysis->Acid Coupling HATU, DIPEA, DMF Amide Coupling Acid->Coupling Product Target Indole Amide (Neurotherapeutic) Coupling->Product

Figure 1: Synthetic workflow from ester precursor to final neurotherapeutic amide.

Mechanism Core 5-Cyclohexylisoxazole-3-carboxylic acid Isoxazole Isoxazole Ring (Rigid H-Bond Acceptor) Core->Isoxazole Cyclohexyl Cyclohexyl Group (Drives BBB Penetration) Core->Cyclohexyl Carboxyl C3-Carboxylic Acid (Diversification Handle) Core->Carboxyl Target1 Tau/α-Synuclein Inhibitors (Neurodegenerative Diseases) Isoxazole->Target1 Target2 Antimicrobial/Anticancer Agents (Serine Acetyltransferase) Isoxazole->Target2 Cyclohexyl->Target1 Carboxyl->Target1 Carboxyl->Target2

Figure 2: Pharmacophoric contributions of the precursor's structural domains.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is provided for every major experimental parameter to ensure reproducibility and scientific rigor.

Protocol A: Preparation of 5-Cyclohexylisoxazole-3-carboxylic Acid via Saponification

Reference methodology adapted from neurodegenerative drug synthesis[2].

Objective: Hydrolyze ethyl 5-cyclohexylisoxazole-3-carboxylate to the free carboxylic acid without degrading the base-sensitive isoxazole ring.

Step-by-Step Procedure:

  • Reaction Setup: Charge a round-bottom flask with ethyl 5-cyclohexylisoxazole-3-carboxylate (1.0 eq, e.g., 5.06 mmol).

  • Base Addition: Add 1M aqueous Sodium Hydroxide (NaOH) (2.5 eq, 12.65 mmol). Causality: An excess of base drives the equilibrium toward complete hydrolysis. The reaction is run at Room Temperature (RT) rather than reflux. Heating isoxazoles in strong base can trigger Boulton-Katritzky rearrangements or ring fragmentation.

  • Agitation: Stir the biphasic mixture vigorously at RT overnight (approx. 16 hours). As the ester hydrolyzes, the sodium salt of the product will dissolve into the aqueous phase.

  • Acidification: Cool the reaction to 0–5 °C using an ice bath. Slowly add 6N Hydrochloric Acid (HCl) dropwise until the solution reaches pH 1–2. Causality: The low pH ensures the carboxylic acid is fully protonated, overcoming the pKa (~3.5) and forcing the highly lipophilic product to crash out of the aqueous solution.

  • Isolation: Collect the formed white precipitate via vacuum filtration. Wash the filter cake with cold deionized water (3 × 10 mL) to remove residual NaCl and HCl.

  • Drying: Dry the solid in a vacuum oven at 40 °C to constant weight. (Expected yield: >90%).

Protocol B: HATU-Mediated Amide Coupling for Library Generation

Reference methodology for coupling with indole derivatives[2].

Objective: Synthesize N-alkyl/aryl-5-cyclohexylisoxazole-3-carboxamides efficiently with minimal epimerization or side-product formation.

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve 5-cyclohexylisoxazole-3-carboxylic acid (1.0 eq, 0.445 mmol) and HATU (1.05 eq, 0.466 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.4 eq, 1.06 mmol). Stir at RT for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU. This forms a highly reactive, yet stable, HOAt ester intermediate. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile.

  • Amine Addition: Add the target amine (e.g., N-(2-(5-chloro-1H-indol-3-yl)ethyl)amine) (1.0 eq). Stir the reaction at RT for 2–4 hours. Monitor completion via LC-MS or TLC.

  • Quench & Extraction: Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid and HOAt), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (eluting with a gradient of 7% to 60% ethyl acetate in heptane)[2].

Quantitative Data: Coupling Reagent Optimization

When scaling up or modifying the protocol, selecting the right coupling reagent is vital. The table below summarizes the causality and performance metrics of various coupling strategies for isoxazole-3-carboxylic acids.

Table 2: Comparison of Amide Coupling Conditions for Isoxazole-3-Carboxylic Acids

Coupling ReagentBaseSolventReaction TimeYield ProfileMechanistic Causality / Notes
HATU DIPEADMF2 - 4 hHigh (85-95%) Forms HOAt ester. Extremely fast kinetics; ideal for sterically hindered amines or less reactive anilines. Standard for discovery chemistry[2].
EDC / HOBt TEA/DIPEADCM/DMF12 - 18 hModerate (60-80%)Water-soluble urea byproduct allows for easy aqueous workup. Slower kinetics than HATU; better for large-scale cost efficiency.
T3P (Propylphosphonic anhydride) Pyridine or DIPEAEtOAc4 - 8 hHigh (80-90%)Generates water-soluble byproducts. Excellent for minimizing epimerization. Highly scalable and less toxic than uronium salts.
Oxalyl Chloride (Acid Chloride route) Catalytic DMFDCM1 - 2 hVariableConverts acid to highly reactive acid chloride. Risk of isoxazole ring degradation if HCl is not properly scavenged.

References

  • INDOLE AMIDE DERIVATIVES AND RELATED COMPOUNDS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE DISEASES Source: European Patent EP 3 190 109 A1 (Google Patents / Googleapis) URL:[Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: Pharmaceuticals (MDPI) URL:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances (PMC - NIH) URL:[Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

Sources

Method

Application Notes and Protocols for the Extraction of 5-Cyclohexylisoxazole-3-carboxylic Acid

Introduction 5-Cyclohexylisoxazole-3-carboxylic acid is a synthetic organic compound with potential applications in drug discovery and development. Accurate and reliable quantification of this molecule in biological matr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Cyclohexylisoxazole-3-carboxylic acid is a synthetic organic compound with potential applications in drug discovery and development. Accurate and reliable quantification of this molecule in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a comprehensive guide to the sample preparation techniques for the extraction of 5-Cyclohexylisoxazole-3-carboxylic acid from common biological matrices such as plasma and urine. We will delve into the theoretical underpinnings of the chosen extraction methodologies, offering detailed, step-by-step protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The protocols are designed to be robust and reproducible, ensuring high recovery and sample cleanliness for downstream analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties of 5-Cyclohexylisoxazole-3-carboxylic Acid

PropertyPredicted ValueSignificance for Extraction
pKa ~3.5The acidic nature of the carboxylic acid group dictates that the molecule will be ionized (anionic) at physiological pH and neutral at a pH significantly below its pKa. This is the primary handle for controlling its solubility and retention.
logP ~2.8This value indicates a moderate level of lipophilicity, suggesting that the compound is soluble in a range of organic solvents but also retains some water solubility, especially in its ionized form.

Disclaimer: These values are in silico predictions and should be used as a guide for initial method development. Experimental verification is recommended.

The predicted pKa of approximately 3.5 is characteristic of a carboxylic acid. This means that at a pH below 1.5 (pKa - 2), the compound will be predominantly in its neutral, protonated form (hydrophobic), while at a pH above 5.5 (pKa + 2), it will be primarily in its ionized, deprotonated form (hydrophilic). This pH-dependent behavior is the key to designing selective extraction protocols. The predicted logP of around 2.8 suggests that in its neutral form, 5-Cyclohexylisoxazole-3-carboxylic acid will have a good affinity for moderately polar organic solvents, making it a suitable candidate for both LLE and reversed-phase SPE.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic and effective technique for the extraction of moderately lipophilic compounds from aqueous matrices. The principle relies on the differential solubility of the analyte in two immiscible liquid phases. By adjusting the pH of the aqueous sample, we can manipulate the ionization state of 5-Cyclohexylisoxazole-3-carboxylic acid to favor its partitioning into an organic solvent.

Causality Behind Experimental Choices
  • pH Adjustment: The sample is acidified to a pH of approximately 2.0. This is well below the predicted pKa of 3.5, ensuring that over 99% of the analyte is in its neutral, more hydrophobic form, thus maximizing its partitioning into the organic phase.

  • Solvent Selection: Ethyl acetate is chosen as the extraction solvent due to its moderate polarity, which is well-suited for an analyte with a predicted logP of ~2.8. It is also relatively volatile, facilitating easy evaporation and concentration of the extract. Other suitable solvents include methyl tert-butyl ether (MTBE) and dichloromethane.

  • Back-Extraction (Optional Cleanup Step): For cleaner extracts, an optional back-extraction step can be included. After the initial extraction into the organic phase, the analyte can be back-extracted into a basic aqueous solution (e.g., pH 9-10). This will ionize the analyte, making it water-soluble again, while many neutral and basic impurities remain in the organic phase. The basic aqueous phase can then be re-acidified and re-extracted with a fresh portion of organic solvent.

Experimental Workflow

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Evaporation cluster_reconstitution Reconstitution Sample 1. Biological Sample (e.g., Plasma, Urine) Acidify 2. Acidify to pH ~2.0 with 1M HCl Sample->Acidify Vortex1 3. Vortex to Mix Acidify->Vortex1 AddSolvent 4. Add Ethyl Acetate Vortex1->AddSolvent Vortex2 5. Vortex for 2 min AddSolvent->Vortex2 Centrifuge 6. Centrifuge to Separate Phases Vortex2->Centrifuge Collect 7. Collect Organic Layer Centrifuge->Collect Evaporate 8. Evaporate to Dryness Collect->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 10. LC-MS/MS Analysis Reconstitute->Analysis SPE_RP_Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Acidified Water) Condition->Equilibrate Load 3. Load (Acidified Sample) Equilibrate->Load Wash 4. Wash (Weak Organic/Acidified Water) Load->Wash Elute 5. Elute (Methanol/Acetonitrile) Wash->Elute Evaporate 6. Evaporate Elute->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Analysis 8. Analyze Reconstitute->Analysis SPE_MM_Workflow Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Buffer pH 6) Condition->Equilibrate Load 3. Load (Sample at pH 6) Equilibrate->Load Wash1 4. Wash 1 (Buffer pH 6) Load->Wash1 Wash2 5. Wash 2 (Methanol) Wash1->Wash2 Elute 6. Elute (Acidified Methanol) Wash2->Elute Evaporate 7. Evaporate Elute->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis 9. Analyze Reconstitute->Analysis

Caption: Mixed-Mode Anion Exchange Solid-Phase Extraction Workflow.

Step-by-Step Protocol (Mixed-Mode Anion Exchange SPE)
  • Sample Pre-treatment:

    • Pipette 500 µL of the biological sample into a tube.

    • Add an internal standard if desired.

    • Add 500 µL of a buffer solution (e.g., 20 mM ammonium acetate, pH 6.0).

    • Vortex for 10 seconds.

  • SPE Cartridge Preparation:

    • Condition a mixed-mode strong anion exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of the buffer solution (pH 6.0).

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of the buffer solution (pH 6.0).

    • Wash the cartridge with 1 mL of methanol to remove non-polar impurities.

  • Elution:

    • Elute the analyte with 1 mL of methanol containing 2% formic acid into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Method Comparison and Selection

FeatureLiquid-Liquid Extraction (LLE)Reversed-Phase SPEMixed-Mode SPE
Selectivity ModerateGoodExcellent
Recovery Good, but can be variableHigh and reproducibleHigh and reproducible
Sample Cleanliness ModerateGoodExcellent
Throughput Lower, more manualHigher, automatableHigher, automatable
Cost per Sample LowerModerateHigher
Method Development SimplerModerateMore complex

Recommendation: For initial studies or when high throughput is not a primary concern, LLE is a cost-effective and straightforward option. For routine analysis requiring high sensitivity and reproducibility, Reversed-Phase SPE offers a significant improvement in sample cleanliness and is easily automated. For challenging matrices or when the utmost selectivity is required to eliminate interferences, Mixed-Mode Anion Exchange SPE is the superior choice, albeit with a higher cost and more complex method development.

Conclusion

The successful extraction of 5-Cyclohexylisoxazole-3-carboxylic acid from biological matrices is readily achievable through a systematic approach grounded in its physicochemical properties. Both LLE and SPE are viable techniques, with the choice depending on the specific requirements of the assay in terms of sensitivity, throughput, and cost. The provided protocols, based on the predicted pKa and logP of the analyte, offer a robust starting point for method development. It is recommended to perform a validation of the chosen method to ensure it meets the required performance criteria for accuracy, precision, and recovery.

References

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Application Note. [Link]

  • Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Application Note. [Link]

  • Hosseini, M., et al. (2019). Sample treatment based on extraction techniques in biological matrices. In Bioanalysis. Ovid. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Idaho State Police Forensic Services. (2015). Urine general drug extraction. [Link]

Application

Application Note: Elucidation of the Mass Spectrometric Fragmentation Pattern of 5-Cyclohexylisoxazole-3-carboxylic acid

Abstract This document provides a detailed theoretical analysis and a practical experimental protocol for determining the mass spectrometry fragmentation pattern of 5-Cyclohexylisoxazole-3-carboxylic acid. Isoxazole deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed theoretical analysis and a practical experimental protocol for determining the mass spectrometry fragmentation pattern of 5-Cyclohexylisoxazole-3-carboxylic acid. Isoxazole derivatives are significant scaffolds in medicinal chemistry, and a thorough understanding of their behavior under mass spectrometric conditions is crucial for their identification, characterization, and metabolic studies. This guide synthesizes established fragmentation principles for carboxylic acids, isoxazole rings, and cycloalkanes to predict the fragmentation pathways of the target molecule. A comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is provided, designed to be a self-validating system for empirical analysis.

Introduction and Theoretical Background

5-Cyclohexylisoxazole-3-carboxylic acid (Molecular Formula: C₁₀H₁₃NO₃, Molecular Weight: 195.22 g/mol ) is a heterocyclic compound incorporating three key functional moieties: a cyclohexyl group, an isoxazole ring, and a carboxylic acid. Each of these contributes to the overall fragmentation pattern observed in mass spectrometry. The analysis of such compounds is critical in drug discovery for structural confirmation, purity assessment, and metabolite identification.

The fragmentation of this molecule is predicted to be a composite of the characteristic cleavages of its constituent parts.

  • Carboxylic Acid Moiety: Carboxylic acids are known to undergo several characteristic fragmentations, including α-cleavage and McLafferty rearrangements.[1] Common losses include the hydroxyl radical (•OH), water (H₂O), the entire carboxyl group (•COOH), and carbon dioxide (CO₂).[2][3] The loss of CO₂ (44 Da) from the molecular ion is a particularly common pathway.

  • Isoxazole Ring: The isoxazole ring is a five-membered heterocycle containing a weak N-O bond, which is often the initial site of cleavage upon ionization. Subsequent fragmentation can involve complex rearrangements, leading to the loss of small neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or formyl radical (•HCO).[4] The fragmentation mechanism can proceed via ring-opening to form an azirine intermediate or other rearrangements, significantly influenced by the substituents on the ring.[5][6]

  • Cyclohexyl Substituent: The cyclohexyl group can undergo fragmentation typical of cycloalkanes. This includes the loss of the entire radical (•C₆H₁₁) or ring cleavage leading to the elimination of neutral alkene fragments, most commonly ethylene (C₂H₄, 28 Da).

This application note will propose the most probable fragmentation pathways based on these principles and provide a robust method for their experimental verification.

Recommended Analytical Protocol

This protocol outlines a comprehensive workflow for analyzing 5-Cyclohexylisoxazole-3-carboxylic acid using a standard LC-MS/MS platform. The choice of both positive and negative electrospray ionization (ESI) is critical; the carboxylic acid is readily analyzed in negative mode ([M-H]⁻), while the nitrogen atom of the isoxazole ring allows for protonation in positive mode ([M+H]⁺), yielding complementary fragmentation data.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Interpretation prep Sample Preparation (1 mg/mL stock in Methanol) dilute Working Solution (10 µg/mL in 50:50 ACN:H₂O) prep->dilute lc LC Separation (C18 Reversed-Phase) dilute->lc ms MS Detection (Full Scan) (Positive & Negative ESI) lc->ms msms MS/MS Fragmentation (Collision-Induced Dissociation) ms->msms interpret Fragmentation Pathway Analysis msms->interpret report Reporting interpret->report

Caption: Overall workflow for the analysis of 5-Cyclohexylisoxazole-3-carboxylic acid.

Materials and Reagents
  • 5-Cyclohexylisoxazole-3-carboxylic acid standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (≥99%)

  • Ammonium Hydroxide (optional, for negative mode)

  • Calibrated LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a stock solution of 5-Cyclohexylisoxazole-3-carboxylic acid at 1 mg/mL in methanol.

    • From the stock, prepare a working solution of 10 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Liquid Chromatography (LC) Method:

    • The goal of the LC method is to ensure the analyte is well-retained, exhibits good peak shape, and is separated from any potential impurities before entering the mass spectrometer.

ParameterRecommended ValueRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention and resolution for small molecules of moderate polarity.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes better peak shape and ionization efficiency in positive mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase chromatography.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °CImproves peak symmetry and reduces viscosity, leading to lower backpressure.
Injection Vol. 2 µLMinimizes peak distortion while providing sufficient signal.
Gradient 5% B to 95% B over 8 minA generic gradient suitable for initial screening. Can be optimized based on observed retention time.
  • Mass Spectrometry (MS) Method:

    • Run the analysis in both positive and negative ESI modes to gather comprehensive data.

ParameterPositive Ion Mode ([M+H]⁺)Negative Ion Mode ([M-H]⁻)
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV-3.0 kV
Scan Range (MS1) m/z 50 - 300m/z 50 - 300
Scan Range (MS/MS) m/z 40 - 200m/z 40 - 200
Collision Gas Argon or NitrogenArgon or Nitrogen
Collision Energy Ramped 10-40 eVRamped 10-40 eV

Predicted Fragmentation Pathways and Data Interpretation

The fragmentation of 5-Cyclohexylisoxazole-3-carboxylic acid is initiated by protonation (positive mode) or deprotonation (negative mode). The subsequent Collision-Induced Dissociation (CID) will lead to a series of product ions.

Molecular Ion:

  • [M+H]⁺: m/z 196.09

  • [M-H]⁻: m/z 194.08

Key Fragmentation Pathways (Positive Ion Mode)

In positive ion mode, protonation is likely to occur on the isoxazole nitrogen. The subsequent fragmentation cascade can proceed through several pathways.

G M [M+H]⁺ m/z 196.09 F1 Fragment A m/z 178.08 M->F1 - H₂O F2 Fragment B m/z 152.08 M->F2 - CO₂ F4 Fragment D m/z 113.06 M->F4 - C₆H₁₁• F3 Fragment C m/z 124.09 F2->F3 - C₂H₄ F5 Fragment E m/z 81.07 F2->F5 - C₄H₇O•

Caption: Predicted major fragmentation pathways in positive ion mode (ESI+).

  • Pathway 1: Loss of Water (H₂O)

    • [M+H]⁺ → [C₁₀H₁₂NO₂]⁺ + H₂O

    • m/z 196.09 → m/z 178.08

    • Rationale: The carboxylic acid group can easily lose water, a common fragmentation for this functional group.[7] This is often a primary, low-energy fragmentation.

  • Pathway 2: Decarboxylation (Loss of CO₂)

    • [M+H]⁺ → [C₉H₁₄NO]⁺ + CO₂

    • m/z 196.09 → m/z 152.08

    • Rationale: Decarboxylation is a highly characteristic fragmentation for protonated carboxylic acids. The resulting ion is relatively stable. This fragment can subsequently lose ethylene (m/z 124.09) from the cyclohexyl ring.

  • Pathway 3: Cleavage of the Cyclohexyl Group

    • [M+H]⁺ → [C₄H₄NO₃]⁺ + •C₆H₁₁

    • m/z 196.09 → m/z 113.06 (structure is isoxazole-3-carboxylic acid)

    • Rationale: Homolytic or heterolytic cleavage at the C-C bond between the isoxazole and cyclohexyl rings results in the loss of the cyclohexyl moiety.

  • Pathway 4: Isoxazole Ring Cleavage

    • [M+H]⁺ → Various small fragments

    • Rationale: Following initial losses, the isoxazole ring itself can open and fragment. A key fragmentation of the isoxazole core involves the loss of CO.[4] For instance, the m/z 152.08 ion could lose CO to yield a fragment at m/z 124.1. This pathway is complex and can lead to multiple smaller ions.

Predicted Product Ion Summary Table
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Formula of Product IonProposed Fragmentation Pathway
196.09 ([M+H]⁺)178.08H₂O (18.01)C₁₀H₁₂NO₂⁺Loss of water from carboxylic acid
196.09 ([M+H]⁺)152.08CO₂ (44.00)C₉H₁₄NO⁺Decarboxylation of carboxylic acid
196.09 ([M+H]⁺)113.06C₆H₁₁• (83.11)C₄H₄NO₃⁺Loss of cyclohexyl radical
152.08124.09C₂H₄ (28.03)C₇H₁₀NO⁺Ethylene loss from cyclohexyl ring
194.08 ([M-H]⁻)150.09CO₂ (44.00)C₉H₁₂NO⁻Decarboxylation (common in negative mode)

Conclusion

The mass spectrometric fragmentation of 5-Cyclohexylisoxazole-3-carboxylic acid is governed by the interplay of its three functional components. The most informative and characteristic fragments are expected to arise from the facile losses of water and carbon dioxide from the carboxylic acid group, followed by cleavage of the cyclohexyl substituent and subsequent fragmentation of the isoxazole ring. The provided LC-MS/MS protocol serves as a robust starting point for researchers to empirically determine and confirm these predicted pathways. This foundational data is invaluable for the reliable identification and structural elucidation of this compound and its potential metabolites in complex biological matrices.

References

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Middlemiss, N. E., & Harrison, A. G. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(21), 2827-2831. [Link]

  • Problems in Chemistry. (2021, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

  • All about Chemistry. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. [Link]

  • Mondal, T., & Manikandan, P. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(4), 710–719. [Link]

  • Zhang, J. Y., Breau, A. P., & El-Shourbagy, T. A. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of mass spectrometry : JMS, 39(3), 322–332. [Link]

  • D'Alò, F., & Pelli, B. (1980). Mass Spectrometry of Oxazoles. HETEROCYCLES, 14(6), 851. [Link]

  • Dauletyarov, Y., & Sanov, A. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A, 124(38), 7764–7773. [Link]

  • PubChem. 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid. [Link]

  • Ohno, T., et al. (1971). Mass spectrometry of isoxazole derivatives—III: Skeletal rearrangement ions in the mass spectra of isoxazoles having a heteroatom at C5. Organic Mass Spectrometry, 5(2), 153-162. [Link]

  • Nishimura, T., et al. (1971). Mass spectrometry of isoxazole derivatives—III: Skeletal rearrangement ions in the mass spectra of isoxazoles having a heteroatom at C5. RSC Discovery, Royal Society of Chemistry. [Link]

Sources

Method

Application Note: In Vitro Evaluation of 5-Cyclohexylisoxazole-3-carboxylic Acid Derivatives in α-Synuclein Aggregation Assays

Target Audience: Assay Developers, Medicinal Chemists, and Neuropharmacology Researchers Focus Area: Neurodegenerative Disease Drug Discovery (Parkinson’s Disease, Tauopathies) Scientific Rationale & Precursor Dynamics I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Developers, Medicinal Chemists, and Neuropharmacology Researchers Focus Area: Neurodegenerative Disease Drug Discovery (Parkinson’s Disease, Tauopathies)

Scientific Rationale & Precursor Dynamics

In the pursuit of disease-modifying therapies for neurodegenerative disorders, targeting the aggregation of intrinsically disordered proteins—specifically α-synuclein and Tau—has become a primary pharmacological objective. 5-Cyclohexylisoxazole-3-carboxylic acid (CAS 908856-66-6) serves as a critical, highly optimized pharmacophore building block in the synthesis of small-molecule aggregation inhibitors [1].

While the carboxylic acid itself is a synthetic intermediate, it is strategically designed for amide coupling (e.g., via HATU/DIPEA) with indole-based amines. The resulting derivatives (such as N-(2-(5-chloro-1H-indol-3-yl)ethyl)-5-cyclohexylisoxazole-3-carboxamide) exhibit potent anti-aggregation properties [1].

Causality of Structural Design: The lipophilic cyclohexyl group ensures optimal membrane permeability and blood-brain barrier (BBB) penetration, while the isoxazole ring provides a rigid, electron-rich scaffold capable of forming critical hydrogen bonds with the hydrophobic Non-Amyloid-β Component (NAC) domain of α-synuclein or associated chaperone proteins (such as FKBP12) [2]. To evaluate the efficacy of these synthesized derivatives, robust, self-validating in vitro assays are required.

Pre-Assay Preparation: Probe Synthesis & Formulation

Before executing the biological assays, the active probe must be synthesized from the 5-Cyclohexylisoxazole-3-carboxylic acid precursor.

  • Amide Coupling: React 5-cyclohexylisoxazole-3-carboxylic acid (0.445 mmol) with the target indole amine in the presence of HATU (0.466 mmol) and N,N-diisopropylethylamine (DIPEA, 1.06 mmol) in 3 mL of anhydrous DMF [1].

  • Purification: Isolate the resulting amide via silica gel flash chromatography (eluting with 7–60% ethyl acetate in heptane).

  • Assay Formulation: Dissolve the purified derivative in 100% molecular-grade DMSO to create a 10 mM stock solution. Crucial: Ensure the final DMSO concentration in all downstream aqueous assays does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

Protocol 1: Cell-Free α-Synuclein Fibrillization Assay (ThT Fluorescence)

This protocol utilizes Thioflavin T (ThT), a benzothiazole dye that exhibits enhanced fluorescence upon binding to β-sheet-rich amyloid fibrils. Because wild-type α-synuclein aggregates extremely slowly in vitro, we utilize spermine as an aggregation inducer. Spermine neutralizes the highly charged, auto-inhibitory C-terminal domain of α-synuclein, drastically shortening the nucleation lag phase from weeks to hours [2].

Experimental Methodology

Reagents & Materials:

  • Purified recombinant human α-synuclein (e.g., Sigma S7820)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Spermine tetrahydrochloride (Aggregation Inducer)

  • Thioflavin T (ThT) stock (1 mM in deionized water, filtered)

  • 384-well black, clear-bottom microplates (non-binding surface)

Step-by-Step Workflow:

  • Protein Preparation: Thaw recombinant α-synuclein on ice. Centrifuge at 100,000 × g for 30 minutes at 4°C to pellet any pre-existing insoluble aggregates. Carefully collect the supernatant.

  • Master Mix Assembly: Dilute the monomeric α-synuclein in Assay Buffer to a final working concentration of 2.5 mg/mL. Add ThT to a final concentration of 20 µM.

  • Inducer Addition: Spike the master mix with spermine to achieve a final concentration of 250 µM. Mechanistic Note: Spermine is chosen over metal ions because it mimics physiological polyamine interactions without causing rapid, amorphous precipitation.

  • Compound Plating: Dispense 1 µL of the 5-cyclohexylisoxazole derivative (serially diluted in DMSO) into the 384-well plate.

    • Self-Validation Controls: Include a Vehicle Control (1 µL DMSO) to establish maximum aggregation, a Positive Control (e.g., 10 µM Baicalein) to validate assay sensitivity, and a Blank Control (Buffer + ThT + Spermine, no protein) to subtract background fluorescence.

  • Reaction Initiation: Add 99 µL of the α-synuclein master mix to all wells. Seal the plate with an optically clear, evaporation-resistant film.

  • Kinetic Readout: Incubate the plate in a microplate reader at 37°C with continuous orbital shaking (300 rpm). Measure fluorescence every 30 minutes for 72 hours using Ex: 440 nm / Em: 482 nm.

Protocol 2: High-Content Cellular Toxicity & Aggregation Assay

To validate that the anti-aggregation properties observed in the cell-free assay translate to a complex biological environment, we employ a cellular model of synucleinopathy using SH-SY5Y neuroblastoma cells. Here, 6-Hydroxydopamine (6-OHDA) is used to induce oxidative stress, which triggers intracellular α-synuclein misfolding and Lewy body-like inclusion formation [1].

Experimental Methodology
  • Cell Seeding: Plate human SH-SY5Y cells stably overexpressing wild-type α-synuclein at a density of 15,000 cells/well in a 96-well optical-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment: Aspirate media and replace with fresh media containing the 5-cyclohexylisoxazole derivative (0.1 µM to 30 µM). Incubate for 2 hours. Causality: Pre-treatment ensures the compound has permeated the cell membrane and engaged the target prior to the oxidative insult.

  • Oxidative Stress Induction: Add 6-OHDA to a final concentration of 40 µM. Incubate for an additional 24 hours.

  • Fixation & Permeabilization: Wash cells with cold PBS, fix with 4% paraformaldehyde (PFA) for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 5% BSA, then incubate overnight at 4°C with a primary antibody specific to phosphorylated α-synuclein (Ser129)—a hallmark of pathological aggregates. Follow with an Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 nuclear counterstain.

  • High-Content Screening (HCS): Image plates using an automated confocal HCS system. Quantify the total area of α-synuclein aggregates per cell and the total number of surviving neurons (Hoechst-positive nuclei).

Quantitative Data Presentation

The following table summarizes the expected pharmacological profiles of optimized 5-cyclohexylisoxazole-3-carboxylic acid derivatives across the described assay platforms.

Assay PlatformAggregation InducerPrimary ReadoutExpected IC₅₀ / EC₅₀ RangeIncubation Time
Cell-Free ThT Assay Spermine (250 µM)Fluorescence (Ex 440 / Em 482)0.5 µM – 5.0 µM72 Hours
Cell-Free ThT Assay Paraquat (32 mM)Fluorescence (Ex 440 / Em 482)1.0 µM – 8.5 µM72 Hours
SH-SY5Y Cellular Assay 6-OHDA (40 µM)pSer129 α-Syn Inclusion Area2.0 µM – 12.0 µM24 Hours
SH-SY5Y Viability 6-OHDA (40 µM)Hoechst Nuclei Count (Survival)EC₅₀: 3.0 µM – 15.0 µM24 Hours

Mechanistic Visualization

The diagram below maps the pathological cascade of α-synuclein aggregation and highlights the specific pharmacological intervention points of 5-cyclohexylisoxazole derivatives.

G N1 Native α-Synuclein (Unfolded) N2 Misfolded Monomer (β-sheet rich) N1->N2 Oxidative Stress (e.g., 6-OHDA) N3 Toxic Oligomers (Protofibrils) N2->N3 Aggregation (Spermine) N4 Amyloid Fibrils (Lewy Bodies) N3->N4 Fibrillization I1 5-Cyclohexylisoxazole Derivatives I1->N2 Stabilizes Monomer I1->N3 Blocks Oligomerization

Mechanism of α-synuclein aggregation inhibition by 5-cyclohexylisoxazole-3-carboxylic acid derivatives.

References

  • Griffioen, G., & Van Dooren, T. (2010). Indole amide derivatives and related compounds for use in the treatment of neurodegenerative diseases. WIPO (PCT) Patent WO2010142801A1. World Intellectual Property Organization.
  • Gerard, M., Debyser, Z., Desender, L., Baert, J., Baekelandt, V., & Engelborghs, Y. (2006). The aggregation of alpha-synuclein is stimulated by FK506 binding proteins as shown by fluorescence correlation spectroscopy. The FASEB Journal, 20(3), 524-526. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Cyclohexylisoxazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Cyclohexylisoxazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Cyclohexylisoxazole-3-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocol, improve yield, and ensure product purity. Our guidance is grounded in established chemical principles and practical, field-proven experience.

Troubleshooting Guide: Enhancing Synthesis Yield and Purity

This section is structured to help you diagnose and resolve specific issues you may encounter during the two-stage synthesis of 5-Cyclohexylisoxazole-3-carboxylic acid.

Overall Synthetic Workflow

The synthesis is typically a two-step process:

  • Condensation & Cyclization: Formation of the isoxazole ester intermediate, Ethyl 5-Cyclohexylisoxazole-3-carboxylate, from a β-keto ester precursor and hydroxylamine.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

G cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Saponification & Purification A Diethyl Oxalate + Cyclohexyl Methyl Ketone B Intermediate: Ethyl 2,4-dioxo-4-cyclohexylbutanoate A->B Claisen Condensation (Base: NaOEt) D Product 1: Ethyl 5-Cyclohexylisoxazole-3-carboxylate B->D Condensation & Cyclization C Hydroxylamine Hydrochloride (NH2OH·HCl) C->D E Base Hydrolysis (e.g., NaOH, KOH) D->E F Acidification (e.g., HCl) E->F G Purification (Recrystallization) F->G H Final Product: 5-Cyclohexylisoxazole-3-carboxylic acid G->H G Start Problem: Low Yield in Isoxazole Ester Synthesis Q1 Are starting materials pure and dry? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction pH controlled? A1_Yes->Q2 Sol1 Solution: Recrystallize/redistill ketone & oxalate. Use fresh, dry hydroxylamine HCl & solvent. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is regioselectivity an issue? (NMR shows mixed isomers) A2_Yes->Q3 Sol2 Solution: Maintain pH 4-5 for condensation, then basic for cyclization. Use a buffer or controlled base addition. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Solution: Control pH carefully. Ethanol favors one isomer. Consider modifying the substrate to enhance steric/electronic bias. A3_Yes->Sol3 Q4 Is the reaction going to completion? (TLC) A3_No->Q4 A4_No No Q4->A4_No Sol4 Solution: Increase reaction time or temperature moderately. Ensure stoichiometry is correct (slight excess of hydroxylamine). A4_No->Sol4

Optimization

Technical Support Center: 5-Cyclohexylisoxazole-3-carboxylic Acid Stability &amp; Handling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 5-Cyclohexylisoxazole-3-carboxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 5-Cyclohexylisoxazole-3-carboxylic acid . While the isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, its unique electronic properties make it susceptible to specific degradation pathways in solution.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure the absolute integrity of your compound during assays and long-term storage.

Mechanistic Overview of Degradation

The stability of 5-Cyclohexylisoxazole-3-carboxylic acid is fundamentally dictated by the fragile N–O bond within the isoxazole ring. Because the C4 position of this specific molecule is unsubstituted (bearing a single proton), it is highly sensitive to basic environments. The electron-withdrawing nature of the adjacent C3-carboxylic acid makes the C4 proton relatively acidic. Deprotonation at this site triggers an E1cB-like elimination cascade, leading to irreversible N–O bond cleavage[1]. Furthermore, the N–O bond acts as an internal oxidant, making the molecule vulnerable to reductive cleavage[2].

Mechanism Isoxazole 5-Cyclohexylisoxazole- 3-carboxylic acid Base OH- Attack / Deprotonation at C4 Isoxazole->Base Cleavage N-O Bond Cleavage Base->Cleavage pH > 8.0 Degradant Cyanoenolate Derivative Cleavage->Degradant

Mechanistic pathway of base-catalyzed isoxazole ring opening.

Frequently Asked Questions (Troubleshooting)

Q1: My stock solution in assay buffer shows a secondary peak on LC-MS after 24 hours. What is happening? Causality: You are likely observing 1[1]. If your assay buffer is basic (pH > 8.0), the C4 proton is abstracted, breaking the N–O bond and forming a cyanoenolate degradation product. Solution: Always maintain the pH of your working solutions between 5.5 and 7.4. Use Good's buffers (e.g., MES, HEPES) rather than high-pH Tris or carbonate buffers.

Q2: Can I use standard reducing agents (DTT/TCEP) in my biochemical assays with this compound? Causality: Isoxazoles are inherently sensitive to reductive environments. Strong reductants, including catalytic hydrogenation or high concentrations of DTT/TCEP, will2 to yield β -amino enones[2][3]. Solution: If a reducing environment is mandatory for your target protein's stability, titrate your reductant to the absolute minimum effective concentration (e.g., 1 mM DTT) and limit pre-incubation times to under 2 hours.

Q3: Why am I seeing degradation during LC-MS analysis when my stock is stored properly at -20°C? Causality: This is a classic analytical artifact. If your HPLC mobile phase utilizes basic additives (e.g., Ammonium Hydroxide), the compound undergoes base-catalyzed ring opening on-column due to the high surface area of the stationary phase and localized pH microenvironments. Solution: Switch to an acidic mobile phase (e.g., 0.1% Formic Acid or TFA in Water/Acetonitrile). The compound is highly stable under acidic conditions, ensuring the chromatogram reflects the true integrity of the sample.

Diagnostic Workflow

Use the following logical workflow to identify the root cause of degradation in your specific experimental setup:

Troubleshooting Start Detect Degradation (LC-MS/HPLC) CheckPH Is solution pH > 8.0? Start->CheckPH BaseDeg Base-Catalyzed Ring Opening CheckPH->BaseDeg Yes CheckRed Are reducing agents present? (e.g., DTT) CheckPH->CheckRed No AdjustPH Adjust pH to 5.5 - 7.5 Use HEPES/MES BaseDeg->AdjustPH RedDeg Reductive N-O Bond Cleavage CheckRed->RedDeg Yes RemoveRed Use non-reducing assay conditions RedDeg->RemoveRed

Troubleshooting workflow for 5-Cyclohexylisoxazole-3-carboxylic acid degradation.

Quantitative Stability Data

The following table summarizes the kinetic stability of the compound across various standard laboratory conditions.

ConditionSolvent / BufferTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Basic (pH 9.0) 50 mM Tris-HCl37°C< 4 hoursBase-catalyzed ring opening
Neutral (pH 7.4) 1X PBS37°C> 72 hoursNegligible
Acidic (pH 4.0) 50 mM Acetate37°C> 14 daysNegligible
Reductive PBS + 5 mM DTT37°C~ 12 hoursReductive N–O cleavage
Long-term Storage Anhydrous DMSO-20°C> 12 monthsNone detected

Self-Validating Experimental Protocol: Stock Preparation

To guarantee compound integrity, do not simply dissolve and freeze. Follow this self-validating methodology to ensure your stock solutions are pristine and analytically verified.

Step 1: Solubilization

  • Action: Dissolve the lyophilized powder in anhydrous DMSO ( 0.01% water) to a concentration of 10 mM.

  • Causality: The presence of water in DMSO can lead to localized pH shifts during freeze-thaw cycles, promoting slow hydrolysis or ring-opening over months of storage.

Step 2: Aliquoting and Protection

  • Action: Dispense the solution into single-use amber glass vials .

  • Causality: Amber glass blocks UV light, preventing photolytic degradation of the heterocyclic ring. Single-use aliquots prevent atmospheric moisture condensation caused by repeated freeze-thaw cycles.

Step 3: Inert Atmosphere Sealing

  • Action: Purge the headspace of each vial with dry Argon gas before sealing with a PTFE-lined cap. Store immediately at -20°C.

  • Causality: Argon displaces atmospheric oxygen and moisture, eliminating the risk of oxidative degradation.

Step 4: Self-Validation via Acidic LC-MS (Critical Step)

  • Action: Immediately analyze a 1 µL aliquot using a Reverse-Phase C18 column. You must use an acidic mobile phase (e.g., 0.1% Formic Acid in Water/MeCN). Record the Area Under the Curve (AUC) of the [M+H]+ peak. Re-analyze a control aliquot after 7 days at -20°C.

  • Validation Logic: If the AUC remains >99% relative to T=0 , your storage system is validated. By mandating an acidic mobile phase, you guarantee that any observed degradation occurred in the storage tube, completely ruling out false positives caused by on-column base-catalyzed degradation.

References

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production - Journal of the American Chemical Society. 1

  • Synthetic reactions using isoxazole compounds: Conversion into Enones - HETEROCYCLES. 2

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. 3

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Cyclohexylisoxazole-3-carboxylic Acid Derivatives

Welcome to the Application Science Support Center. The synthesis and functionalization of 5-cyclohexylisoxazole-3-carboxylic acid derivatives present unique mechanistic challenges, primarily revolving around regioselecti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. The synthesis and functionalization of 5-cyclohexylisoxazole-3-carboxylic acid derivatives present unique mechanistic challenges, primarily revolving around regioselectivity during ring formation and the chemical sensitivity of the isoxazole core during downstream modifications.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, reproducible syntheses.

Mechanistic Pathways & Workflow

The synthesis of 5-cyclohexylisoxazole-3-carboxylic acid typically proceeds via two primary pathways: the Claisen Condensation Route (using 1-cyclohexylethanone)[1] and the 1,3-Dipolar Cycloaddition Route (using cyclohexylacetylene)[2]. Both converge on the ethyl ester intermediate, which must be carefully saponified to yield the final carboxylic acid[3].

Workflow N1 Claisen Route 1-Cyclohexylethanone + Diethyl Oxalate N3 Enolization & Condensation (NaH, THF, 0°C → RT) N1->N3 N2 Cycloaddition Route Cyclohexylacetylene + Ethyl Chlorooximidoacetate N4 Dehydrohalogenation (Et3N, THF, RT, Slow Add) N2->N4 N5 1,3-Diketone Intermediate N3->N5 N6 Nitrile Oxide Intermediate N4->N6 N7 Cyclization (NH2OH·HCl, EtOH, Reflux) N5->N7 N8 Ethyl 5-Cyclohexylisoxazole -3-carboxylate N6->N8 [3+2] Cycloaddition N7->N8 Regioselective N9 Mild Saponification (1M NaOH, RT, 12h) N8->N9 N10 5-Cyclohexylisoxazole -3-carboxylic acid N9->N10 Acidification (pH 1-2)

Fig 1: Synthetic pathways for 5-cyclohexylisoxazole-3-carboxylic acid derivatives.

Quantitative Data: Reaction Conditions Comparison

To assist in route selection, the following table summarizes the expected outcomes and primary failure modes for each synthetic stage based on optimized literature conditions[1][2][4].

Synthetic RouteKey ReagentsIntermediate GeneratedTypical YieldPrimary Byproducts / Failure Modes
Claisen + Cyclization 1-Cyclohexylethanone, Diethyl oxalate, NaH, NH₂OH·HCl1,3-Diketone30 - 45%Regioisomers (3-cyclohexyl variant), unreacted ketone
1,3-Dipolar Cycloaddition Cyclohexylacetylene, Ethyl chlorooximidoacetate, Et₃NNitrile Oxide70 - 85%Furoxan (nitrile oxide dimer)
Saponification Ethyl ester, 1M NaOH, THF/MeOH, RTSodium carboxylate> 90%Ketonitrile (if overheated or base is too strong)

Troubleshooting & FAQs

Q1: Why is my yield of ethyl 5-cyclohexylisoxazole-3-carboxylate so low (<30%) when using the Claisen condensation route? A1: The condensation of 1-cyclohexylethanone with diethyl oxalate is prone to incomplete enolization and mixed regioselectivity during the subsequent cyclization[1]. Causality & Solution: Ensure complete deprotonation by using 1.1–1.2 eq of NaH at 0 °C before adding diethyl oxalate. During the cyclization step, do not add a base to neutralize the hydroxylamine hydrochloride. The slightly acidic conditions favor the nucleophilic attack of the hydroxylamine nitrogen on the more electrophilic carbonyl (adjacent to the ester), which drives the correct regioselectivity.

Q2: I am using the 1,3-dipolar cycloaddition route. How do I prevent the formation of furoxan byproducts? A2: Furoxans form when the highly reactive nitrile oxide intermediate dimerizes before it can react with the cyclohexylacetylene[2]. Causality & Solution: The rate of dimerization is second-order with respect to the nitrile oxide, while the[3+2] cycloaddition is first-order. To favor the cycloaddition, keep the steady-state concentration of the nitrile oxide low. Achieve this by using a syringe pump to add the base (Et₃N) dropwise over 2–4 hours to a dilute solution of the alkyne and chloro-oxime.

Q3: During the saponification of the ethyl ester, I observe degradation and ring-opening. How can I prevent this? A3: The isoxazole ring is highly sensitive to strong bases at elevated temperatures. The C4-proton can be abstracted, triggering an E1cB-like ring opening that degrades the isoxazole into a ketonitrile[4]. Causality & Solution: Never use refluxing KOH for this substrate. Instead, use 1M NaOH in a mixed solvent system (THF/MeOH/H₂O) and strictly maintain the reaction at room temperature (20–25 °C)[3].

Q4: How do I functionalize the carboxylic acid (e.g., amide coupling) without degrading the isoxazole core? A4: Converting the carboxylic acid to an amide using harsh chlorinating agents (like prolonged reflux in SOCl₂) can cause discoloration and side reactions[4]. Causality & Solution: If an acid chloride intermediate is necessary, limit SOCl₂ reflux to exactly 0.5 hours and strictly control the stoichiometry. Alternatively, use mild peptide coupling reagents like HATU (1.2 eq) and DIPEA (2.0 eq) in DMF at room temperature to form the amide bond safely.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Ethyl 5-Cyclohexylisoxazole-3-carboxylate (Claisen Route)

This protocol utilizes readily available starting materials and relies on pH-controlled regioselectivity[1].

  • Enolization: To a flame-dried flask under argon, add NaH (60% dispersion in mineral oil, 1.2 eq) and dry THF. Cool to 0 °C. Add 1-cyclohexylethanone (1.0 eq) dropwise.

    • Causality Checkpoint: The evolution of H₂ gas confirms active deprotonation. The mixture will turn yellow/orange, indicating successful enolate formation. Stir for 30 minutes.

  • Condensation: Add diethyl oxalate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the crude 1,3-diketone.

  • Cyclization: Dissolve the crude diketone in absolute ethanol. Add NH₂OH·HCl (1.5 eq) and heat to reflux for 4 hours.

    • Causality Checkpoint: The absence of an added base maintains the HCl in solution, activating the ester-adjacent carbonyl to ensure the hydroxylamine nitrogen attacks the correct position, yielding the 5-cyclohexyl isomer.

  • Purification: Cool, concentrate, and purify via silica gel chromatography (Hexane/EtOAc) to afford the product.

Protocol B: Mild Saponification to 5-Cyclohexylisoxazole-3-carboxylic Acid

This procedure ensures the quantitative conversion of the ester to the acid without ring degradation[3].

  • Solvation: Dissolve ethyl 5-cyclohexylisoxazole-3-carboxylate (1.0 eq) in a 1:1 mixture of THF and MeOH (approx. 0.2 M concentration).

  • Hydrolysis: Add 1M aqueous NaOH (2.5 eq) dropwise. Stir the mixture at room temperature (20-25 °C) for 12–16 hours.

    • Causality Checkpoint: Monitor by TLC or LC/MS. The disappearance of the less polar ester spot confirms hydrolysis. Maintaining RT prevents the base-catalyzed E1cB ring-opening mechanism.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF and MeOH, leaving an aqueous solution of the sodium carboxylate.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1N HCl until the pH reaches 1-2.

    • Causality Checkpoint: The sudden drop in pH ensures full protonation of the carboxylate, driving the immediate precipitation of the highly crystalline 5-cyclohexylisoxazole-3-carboxylic acid.

  • Isolation: Filter the white precipitate, wash twice with ice-cold water, and dry under high vacuum to yield the pure acid (Yield >90%).

References

  • Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore Source: National Institutes of Health (NIH) URL:[Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Source: MDPI (Molbank) URL:[Link]

  • INDOLE AMIDE DERIVATIVES AND RELATED COMPOUNDS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE DISEASES Source: European Patent Office (EP 3 190 109 A1) via Google APIs URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Cyclohexylisoxazole-3-carboxylic Acid Reactions

Welcome to the Advanced Applications Support Center. This guide is engineered for medicinal chemists, researchers, and drug development professionals working with 5-Cyclohexylisoxazole-3-carboxylic acid (CAS 908856-66-6)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for medicinal chemists, researchers, and drug development professionals working with 5-Cyclohexylisoxazole-3-carboxylic acid (CAS 908856-66-6) . This specific scaffold is a critical building block in the synthesis of indole amide derivatives targeting neurodegenerative diseases, such as tauopathies and Alzheimer's disease.

However, researchers frequently encounter severe bottlenecks during amide coupling workflows involving this molecule. Below, we dissect the mechanistic challenges and provide field-validated troubleshooting strategies to optimize your synthetic yields.

The Core Mechanistic Challenge

The difficulty in coupling 5-Cyclohexylisoxazole-3-carboxylic acid stems from a synergistic penalty of steric and electronic factors:

  • Conformational Shielding: While the bulky cyclohexyl group is positioned at C5, its conformational flexibility allows it to create a hydrophobic shield that partially occludes the trajectory of incoming nucleophiles toward the C3-carbonyl carbon.

  • Electronic Deactivation: The isoxazole ring is strongly electron-withdrawing. When the C3-carboxylic acid is activated (e.g., as an OAt ester via HATU), the electron-deficient nature of the heterocycle destabilizes the transition state of the nucleophilic attack, making the reaction hypersensitive to the steric bulk of the incoming amine.

Troubleshooting FAQs

Q: Why am I getting <50% yield when coupling 5-Cyclohexylisoxazole-3-carboxylic acid using HATU and DIPEA? A: Standard uronium-based coupling reagents like HATU are highly effective for unhindered primary amines. However, when coupling 5-cyclohexylisoxazole-3-carboxylic acid with moderately hindered amines (such as tryptamine derivatives), yields often plateau around 50%. This occurs because the bulky activated ester intermediate (the OAt ester) physically clashes with the incoming nucleophile. The slow rate of the desired amidation allows competing side reactions—such as the hydrolysis of the activated ester back to the starting material—to outcompete product formation. For such substrates, you must switch to a smaller, more reactive electrophile.

Q: How do I couple this acid with highly unreactive or sterically hindered amines (e.g., 3,3-difluorocyclopentanamine)? A: When both the acid and the amine are sterically hindered, standard coupling reagents fail. You must bypass the bulky OAt/OBt ester intermediates by converting the carboxylic acid directly into an acid chloride. Using oxalyl chloride with a catalytic amount of DMF generates a highly reactive, unhindered acyl chloride. This intermediate is significantly smaller than a HATU-activated ester, allowing it to penetrate the steric shield of bulky amines. As detailed in recent methodologies for , the acid chloride method remains the gold standard for forcing difficult amidations.

Q: What is the best approach for coupling with low-reactivity nitrogen heterocycles like indoles or pyrroles? A: Nitrogen heterocycles are notoriously poor nucleophiles due to the delocalization of their lone pair into the aromatic ring. To couple 5-cyclohexylisoxazole-3-carboxylic acid with these substrates, utilize a one-pot catalytic system employing 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O). The Boc₂O forms a highly reactive mixed anhydride with the carboxylic acid, while DMAPO acts as a superior nucleophilic catalyst that activates the heterocycle. This method has been shown to achieve without the need for harsh heating.

Quantitative Data Summary: Coupling Methodologies

The following table summarizes the expected performance of various coupling strategies when applied to the 5-Cyclohexylisoxazole-3-carboxylic acid scaffold.

Coupling Reagent / MethodTarget Amine ProfileAverage YieldReaction TimeKey Advantage
HATU / DIPEA Unhindered primary amines80 - 90%2 - 4 hoursMild conditions; low epimerization risk.
Oxalyl Chloride / DMF (cat.) Sterically hindered amines70 - 85%12 - 16 hoursSmall electrophile bypasses steric shielding.
DMAPO / Boc₂O Low-reactivity heterocycles> 85%4 - 6 hoursOne-pot catalysis; avoids harsh heating.
Microwave / Tosyl Chloride Aromatic amines65 - 80%15 - 30 minsRapid conversion; solvent-free potential.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating real-time observational checks to confirm reaction progress.

Protocol A: Acid Chloride Generation and Hindered Amine Coupling

Designed for bulky aliphatic amines and anilines.

  • Activation: Dissolve 5-cyclohexylisoxazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Moisture must be strictly excluded to prevent the rapid hydrolysis of the highly electrophilic acid chloride intermediate back to the starting carboxylic acid.

  • Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by 2 drops of anhydrous DMF.

    • Causality: DMF acts as a catalyst by reacting with oxalyl chloride to form the active Vilsmeier-Haack reagent, which then attacks the carboxylic acid.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature until gas evolution ceases (typically 1-2 hours).

    • Self-Validating Step: The visible cessation of bubbling (CO, CO₂, and HCl gases) is a direct, real-time indicator that the conversion to the acid chloride is complete.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride, then redissolve the crude residue in anhydrous THF.

    • Causality: Removing unreacted oxalyl chloride is critical to prevent it from reacting with the incoming amine to form unwanted oxamide byproducts.

  • Coupling: Add the sterically hindered amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) at 0°C, then warm to room temperature.

    • Self-Validating Step: Quench a 10 µL reaction aliquot in methanol and analyze via TLC/LC-MS. The disappearance of the methyl ester derivative confirms the total consumption of the acid chloride.

Protocol B: DMAPO/Boc₂O Catalytic Amidation

Designed for low-reactivity nitrogen heterocycles (e.g., indoles, carbazoles).

  • Preparation: In a single reaction vessel, combine 5-cyclohexylisoxazole-3-carboxylic acid (1.0 eq), the low-reactivity nitrogen heterocycle (1.0 eq), and DMAPO (0.1 eq) in THF.

    • Causality: DMAPO is a highly nucleophilic oxygen-transfer catalyst that activates the system without requiring thermal forcing, thereby preserving the integrity of the sensitive isoxazole ring.

  • Anhydride Formation: Add Boc₂O (1.2 eq) portion-wise at room temperature.

    • Causality: Boc₂O reacts with the carboxylic acid to form a transient mixed anhydride. Unlike traditional coupling reagents, Boc₂O generates only volatile byproducts (t-butanol and CO₂) upon reaction, drastically simplifying downstream purification.

  • Completion Check (Self-Validation): Stir for 4-6 hours.

    • Self-Validating Step: The reaction progress can be visually tracked by the effervescence of CO₂. Once bubbling permanently stops and LC-MS confirms the disappearance of the mixed anhydride mass peak, the amidation is complete.

Workflow Visualization

G Start 5-Cyclohexylisoxazole-3-carboxylic acid Assess Assess Amine Nucleophilicity & Steric Bulk Start->Assess Standard Primary / Unhindered Amine Assess->Standard Hindered Sterically Hindered Amine (e.g., bulky anilines) Assess->Hindered Heterocycle Low-Reactivity Heterocycle (e.g., Indole, Pyrrole) Assess->Heterocycle StandardMethod HATU / DIPEA / DMF Yield: ~80-90% Standard->StandardMethod AcidChloride Oxalyl Chloride / DMF (cat.) Yield: ~70-85% Hindered->AcidChloride DMAPO DMAPO / Boc2O Catalysis Yield: >85% Heterocycle->DMAPO

Decision matrix for overcoming steric and electronic hindrance in 5-Cyclohexylisoxazole-3-carboxylic acid coupling.

References

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid Asia Research News [Link][1]

  • The Synthesis of Sterically Hindered Amides Chimia [Link][2]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation Asian Journal of Chemistry [Link][3]

Sources

Troubleshooting

Storage and long-term stability optimization for 5-Cyclohexylisoxazole-3-carboxylic acid

Welcome to the Technical Support Center for 5-Cyclohexylisoxazole-3-carboxylic acid . This portal is designed for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Cyclohexylisoxazole-3-carboxylic acid . This portal is designed for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven protocols for the handling, storage, and long-term stability optimization of this specific isoxazole derivative.

As a Senior Application Scientist, I emphasize that simply following a protocol is insufficient; understanding the chemical causality behind each step is what prevents compromised assays and ensures a self-validating experimental system.

Core Storage Protocols & Mechanistic Causality

To maintain the structural and functional integrity of 5-Cyclohexylisoxazole-3-carboxylic acid, storage conditions must be strictly controlled. Here is the mechanistic causality behind our foundational storage mandates:

  • Thermal Regulation (2-8°C): While the compound has a relatively high boiling point, the carboxylic acid moiety attached directly to the electron-withdrawing isoxazole ring creates a system that can be susceptible to slow decarboxylation over extended periods if exposed to excessive thermal stress[1]. Storing the compound at 2-8°C suppresses the kinetic energy required to reach the activation energy for decarboxylation and ring-opening degradation pathways[1].

  • Moisture Exclusion (Desiccation): Isoxazole-3-carboxylic acid derivatives are documented as moisture-sensitive[2]. Water molecules can act as nucleophiles over time, potentially attacking the isoxazole ring under specific pH conditions. More commonly, ambient moisture causes the hygroscopic powder to cake. Caking alters the dissolution kinetics and introduces significant weighing errors during assay preparation.

  • Photoprotection: Heteroaromatic rings are inherently prone to photo-induced rearrangements. Prolonged exposure to ambient or UV light can trigger photolytic cleavage of the N-O bond in the isoxazole ring, leading to the emission of nitrogen oxides (NOx) and the formation of colored degradation byproducts[2].

Experimental Workflow: Aliquoting and Preservation Protocol

To create a self-validating system where the compound's integrity is maintained from receipt to assay, follow this step-by-step methodology for aliquoting. This ensures that every time you pull a sample for an experiment, its purity is guaranteed.

Step-by-Step Methodology:

  • Equilibration: Upon removing the bulk compound from 2-8°C storage, allow the sealed container to equilibrate to room temperature (RT) in a desiccator for at least 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture directly onto the powder[2].

  • Inert Atmosphere Transfer: Move the equilibrated vial into a glove box purged with high-purity Nitrogen or Argon.

  • Aliquoting: Weigh the compound into single-use, amber glass vials. Causality: Amber glass blocks UV transmission, preventing photolytic N-O bond cleavage[2]. Creating single-use aliquots prevents the bulk powder from undergoing repeated, damaging freeze-thaw or cool-warm cycles.

  • Sealing: Purge the headspace of each amber vial with Argon before sealing with a PTFE-lined cap. Wrap the cap junction tightly with Parafilm to create a secondary moisture barrier.

  • Long-Term Storage: Place the sealed aliquots in a secondary container with indicating silica gel desiccant and store in a monitored refrigerator at 2-8°C[1].

Workflow Start Bulk Compound Receipt Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate GloveBox Transfer to Glove Box (N2 / Ar Atmosphere) Equilibrate->GloveBox Aliquot Aliquot into Amber Vials (Single-use quantities) GloveBox->Aliquot Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Store Long-Term Storage (2-8°C, Desiccated) Seal->Store

Caption: Aliquoting and preservation workflow for 5-Cyclohexylisoxazole-3-carboxylic acid.

Troubleshooting Guide

Q: My compound has developed a slight yellow tint over time. Is it still viable for my assays?

  • Diagnosis: Discoloration is a classic indicator of photolytic degradation or trace oxidation of the isoxazole ring, often resulting in the formation of trace nitrogen oxides[3].

  • Resolution: Do not use the discolored top layer for sensitive in vitro or in vivo assays. If the bulk of the powder underneath remains pure white, you may be able to salvage it, but an LC-MS or NMR purity check is strictly required before proceeding. To prevent this in the future, ensure storage in amber vials away from all light sources[2].

Q: I noticed condensation inside the vial after taking it out of the refrigerator. What happened and how do I fix it?

  • Diagnosis: The vial was opened before the compound could fully equilibrate to room temperature, allowing ambient humidity to condense on the cold glass and powder.

  • Resolution: Immediately place the open vial in a vacuum desiccator over anhydrous calcium sulfate (Drierite) or phosphorus pentoxide for 24-48 hours. Do not apply heat to dry the compound, as this may induce thermal degradation. Once dried, re-evaluate the mass and seal under inert gas.

Q: The powder has clumped together into a hard mass. Can I still use it?

  • Diagnosis: Caking is caused by moisture ingress over time[2]. While the chemical structure might still be intact, the physical state has been altered.

  • Resolution: The compound can generally still be used, but dissolution times will be significantly extended. Break up the clumps using a sterile micro-spatula. For precise concentration calculations, ensure the powder is fully dissolved in your stock solvent (e.g., DMSO) and vortexed thoroughly until no micro-particulates remain.

Frequently Asked Questions (FAQs)

Q: Can I store 5-Cyclohexylisoxazole-3-carboxylic acid at -20°C for an extended shelf life? A: While -20°C will further slow any kinetic degradation, it dramatically increases the risk of severe moisture condensation upon retrieval if equilibration protocols are not strictly followed. For most applications, 2-8°C is sufficient and carries a lower risk of user-induced moisture damage[1]. If you must store it at -20°C, equilibration to RT must be extended to at least 4 hours.

Q: What are the primary decomposition products in the event of a fire or extreme heat? A: Under extreme thermal stress or fire conditions, the compound will decompose to release carbon monoxide (CO), carbon dioxide (CO2), and toxic nitrogen oxides (NOx)[1][3]. Always handle thermal degradation events or spills in a certified chemical fume hood.

Q: Is it safe to dissolve the entire batch in DMSO for long-term storage? A: No. While DMSO is an excellent solvent for this compound, storing it as a liquid stock solution long-term introduces severe risks. DMSO is highly hygroscopic and will absorb water from the air every time the vial is opened. Water in the DMSO can lead to slow hydrolysis of the carboxylic acid over months. Always store the compound as a dry powder and make fresh DMSO stock solutions for immediate use.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and stability metrics to guide your handling procedures.

ParameterValue / ConditionCausality / Implication
Molecular Formula C10H13NO3Base structure dictating solubility and reactivity.
Molecular Weight 195.22 g/mol Required for accurate molarity calculations in assays.
Optimal Storage Temp 2-8°CMinimizes thermal degradation and decarboxylation[1].
Light Sensitivity HighRequires amber vials to prevent N-O bond cleavage[2].
Moisture Sensitivity ModerateHygroscopic tendency; requires desiccation to prevent caking[2].
Decomposition Products CO, CO2, NOxSafety hazard during extreme thermal events[3].

References

  • Chemsrc. "Isoxazole-3-carboxylic acid | CAS#:3209-71-0". Chemsrc.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing for 5-Cyclohexylisoxazole-3-carboxylic Acid

Welcome to the Advanced Chromatography Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for analytical scientists working with 5-Cyclohexylisoxazole-3-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for analytical scientists working with 5-Cyclohexylisoxazole-3-carboxylic acid. Due to its unique structural motifs—a hydrophobic cyclohexyl group, a hydrogen-bond accepting isoxazole ring, and an ionizable carboxylic acid—this compound is highly susceptible to secondary chromatographic interactions that manifest as severe peak tailing.

Part 1: Mechanistic Troubleshooting & Causality (FAQ)

Q: Why does 5-Cyclohexylisoxazole-3-carboxylic acid exhibit severe peak tailing even on modern reversed-phase C18 columns? A: Peak tailing for this specific molecule is rarely a single-variable problem. It typically arises from three competing retention mechanisms:

  • Silanophilic Interactions: While basic compounds are notorious for silanol interactions, recent mechanistic studies demonstrate that the neutral, protonated form of carboxylic acids interacts strongly with vicinal silanol pairs on the silica stationary phase [1].

  • Inadequate pH Control: The carboxylic acid group has a low pKa. If the mobile phase pH is near this value, the compound exists in a dynamic equilibrium between its ionized and unionized states. This partial ionization leads to mixed retention modes and asymmetrical peak distortion [2].

  • Metal Chelation: The structural proximity of the isoxazole nitrogen (an electron donor) and the carboxylic acid oxygen creates a potential bidentate ligand. This motif can aggressively chelate trace metals (e.g., Fe, Al) present in the silica matrix, stainless steel tubing, or column frits [3].

Q: How do I definitively determine if the tailing is chemical (secondary interactions) or physical (hardware)? A: Evaluate the chromatogram holistically. If all peaks in the injection (including neutral, non-chelating markers) exhibit tailing or fronting, the issue is physical—such as a void at the column inlet, a blocked frit, or extra-column dead volume [4]. If only the 5-Cyclohexylisoxazole-3-carboxylic acid peak tails, the root cause is chemical .

Part 2: Diagnostic Logic Workflow

Follow this logical progression to isolate and eliminate the root cause of peak tailing for acidic isoxazole derivatives.

DiagnosticWorkflow Problem Peak Tailing (As > 1.5) CheckPH 1. Evaluate pH Is pH < 2.5? Problem->CheckPH AdjustPH Add 0.1% TFA to suppress ionization CheckPH->AdjustPH No CheckMetal 2. Metal Chelation? (Isoxazole-COOH motif) CheckPH->CheckMetal Yes AdjustPH->CheckMetal Passivate Passivate system or use PEEK CheckMetal->Passivate Suspected CheckColumn 3. Silanol Activity? Check Column Type CheckMetal->CheckColumn Unlikely Passivate->CheckColumn ChangeColumn Use Fully End-capped or Hybrid Silica CheckColumn->ChangeColumn Standard C18 Success Symmetrical Peak (As 1.0 - 1.2) CheckColumn->Success Optimized ChangeColumn->Success

Diagnostic workflow for resolving peak tailing of acidic isoxazole derivatives in HPLC.

Part 3: Quantitative Troubleshooting Data

The following table summarizes the expected impact of various troubleshooting interventions on the Asymmetry Factor ( As​ ) when analyzing 5-Cyclohexylisoxazole-3-carboxylic acid.

Troubleshooting PhaseMobile Phase ConditionColumn / HardwareExpected Asymmetry Factor ( As​ )Diagnostic Conclusion
Baseline (Unoptimized) Water/MeCN (pH 6.0)Standard C18 (SST)2.5 – 3.2Severe mixed-mode retention; partial ionization.
pH Suppression 0.1% Formic Acid (pH ~2.7)Standard C18 (SST)1.6 – 1.9Marginal improvement; silanols still partially active.
Silanol Shielding 0.1% TFA (pH ~2.0)Fully End-capped C181.3 – 1.5Acceptable; hydrophobic interactions dominate.
Metal Passivation 0.1% TFA + 10µM EDTAPEEK-lined C181.0 – 1.1Ideal symmetry; metal chelation eliminated.

Part 4: Self-Validating Experimental Protocols

Protocol A: Mobile Phase Optimization & pH Suppression

Objective: Suppress ionization of both the carboxylic acid moiety and residual surface silanols to eliminate mixed-mode retention [2].

Causality: Trifluoroacetic acid (TFA) is a stronger ion-pairing agent and acidifier than formic acid. By dropping the pH to ~2.0, you ensure the environment is strictly >2 units below the analyte's pKa, forcing the carboxylic acid into a single, protonated state while simultaneously neutralizing acidic silanols [1].

Step-by-Step Methodology:

  • Preparation: Prepare Mobile Phase A using MS-grade water. Add 0.1% v/v Trifluoroacetic acid (TFA) to achieve a pH of ~2.0. Prepare Mobile Phase B (Acetonitrile or Methanol) with 0.1% v/v TFA.

  • Equilibration: Flush the HPLC system and column with 10 column volumes (CV) of the highly acidic mobile phase to ensure complete protonation of the stationary phase silanols.

  • Sample Preparation: Dilute the 5-Cyclohexylisoxazole-3-carboxylic acid sample in the initial mobile phase conditions (e.g., 90% A / 10% B) to prevent solvent mismatch at the column head [4].

  • Validation Injection: Inject a low-concentration standard (e.g., 10 µg/mL) to rule out mass overload. Calculate the Asymmetry Factor ( As​ ).

    • Self-Validation: If As​ drops below 1.5, pH suppression was successful. If tailing persists, proceed to Protocol B.

Protocol B: Hardware Passivation for Metal-Sensitive Analytes

Objective: Eliminate metal-coordination sites in the flow path that interact with the isoxazole-carboxylate motif [3].

Causality: Stainless steel components and trace metals in older silica matrices act as Lewis acids, strongly binding to the electron-rich oxygen and nitrogen atoms of the analyte. Passivation strips these active sites, preventing delayed elution.

Step-by-Step Methodology:

  • System Wash: Remove the analytical column and replace it with a zero-dead-volume union. Flush the HPLC system (pump, autosampler, tubing) with 30% v/v Phosphoric Acid for 30 minutes at 1.0 mL/min to strip adsorbed metal ions from stainless steel surfaces.

  • Rinse: Flush the system with MS-grade water until the effluent pH returns to neutral (approximately 30-45 minutes).

  • Hardware Substitution: Reinstall a column featuring a bio-inert, hybrid organic-inorganic silica, or PEEK-lined body. Ensure all capillary connections from the injector to the detector utilize PEEK tubing rather than stainless steel.

  • Validation: Perform three consecutive injections of the analyte.

    • Self-Validation: If the peak area increases and tailing decreases progressively over the first 3 injections, metal adsorption was the root cause and has now been mitigated.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at: [Link]

  • PubMed (Zhou et al., 2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Available at:[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions during 5-Cyclohexylisoxazole-3-carboxylic acid functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of heterocycles. Working with 5-Cyclohexylisoxazole-3-carboxylic acid presents a unique set of challenges, primarily because the isoxazole core is sensitive to specific reaction conditions, and the resulting amides often exhibit extreme solubility profiles.

This guide is designed to help you troubleshoot common side reactions—such as N-O bond cleavage (ring opening), N-acylurea formation, and product loss during workup—by explaining the underlying mechanistic causality and providing field-proven, self-validating protocols.

Reaction Workflow & Potential Pitfalls

Before diving into the troubleshooting FAQs, it is critical to map out where side reactions typically occur during the amide coupling workflow.

G SM 5-Cyclohexylisoxazole- 3-carboxylic acid Activation Acid Activation (e.g., T3P, HATU) SM->Activation Coupling Amide Coupling (+ Amine, DIPEA) Activation->Coupling Side1 N-Acylurea Byproduct (Carbodiimide Migration) Activation->Side1 Product Target Amide Product Coupling->Product Side2 Isoxazole Ring Opening (Base-Induced Cleavage) Coupling->Side2 Side3 Severe Product Loss (Aqueous Workup) Product->Side3

Caption: Workflow of 5-Cyclohexylisoxazole-3-carboxylic acid functionalization and common side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I observing degradation and ring-opening of the isoxazole core during the coupling step? Causality: The isoxazole ring features a relatively weak N-O bond that is highly susceptible to base-induced cleavage [1]. If you are using strong nucleophilic bases (like alkoxides) or applying excessive heat with strong amine bases, the base can attack the ring or deprotonate vulnerable positions, triggering a cascade that cleaves the N-O bond and yields ring-opened degradation products (e.g., cyanoketones or enaminones). Solution: Strictly avoid strong bases. Use mild, sterically hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Keep the reaction temperature strictly controlled (typically 20–30 °C).

G Isoxazole Isoxazole Core Deprotonation Base Attack (Strong Alkoxides/Amines) Isoxazole->Deprotonation Cleavage N-O Bond Cleavage Deprotonation->Cleavage Degradation Ring-Opened Degradation Products Cleavage->Degradation

Caption: Mechanistic pathway of base-induced N-O bond cleavage and isoxazole ring opening.

Q2: My coupling reaction with EDC/HOBt stalls at 50% conversion, and I see a major byproduct on the TLC plate. What is happening? Causality: When using carbodiimides like EDC or DCC, the initial O-acylisourea intermediate can undergo an irreversible O-to-N acyl migration, forming an inactive N-acylurea byproduct [2]. Because 5-Cyclohexylisoxazole-3-carboxylic acid can be sterically demanding depending on the amine partner, the slower coupling rate allows this competitive side reaction to dominate, stalling your conversion. Solution: Switch your coupling reagent. Propylphosphonic anhydride (T3P) or HATU provides a much cleaner reaction profile for isoxazole-3-carboxylic acids, completely bypassing the N-acylurea migration pathway [3].

Q3: I achieved full conversion, but I lost over 60% of my product during the standard aqueous extraction workup. How can I improve my isolated yield? Causality: Amides derived from isoxazole-3-carboxylic acids notoriously suffer from extremely low solubility in standard organic extraction solvents (like ethyl acetate or dichloromethane) [3]. During an aqueous workup, the product often crashes out in the emulsion layer or remains suspended in the aqueous phase, leading to massive material loss. Solution: Abandon the aqueous extraction. Perform the reaction in N,N-dimethylformamide (DMF) using T3P. Because the product is highly soluble in DMF but insoluble in water, you can precipitate the pure product directly out of the reaction mixture by simply adding water [3]. This makes the protocol self-validating: the formation of the precipitate directly confirms successful coupling and bypasses extraction losses.

Quantitative Reagent Comparison

To demonstrate the causality of reagent selection on yield and purity, refer to the following optimization data for the amide coupling of isoxazole-3-carboxylic acids with a standard secondary amine:

Coupling SystemSolventConversion (%)Major Side ReactionIsolated Yield (%)Workup Method
EDC / HOBtCH₂Cl₂~50%N-acylurea formation35%Aqueous Extraction
HATU / DIPEADMF>95%Epimerization (if chiral)67%Prep-HPLC
T3P / DIPEA DMF >99% None observed >85% Direct Precipitation

Data synthesized from process chemistry optimizations of isoxazole-3-carboxylic acid derivatives [3].

Step-by-Step Methodology: T3P-Mediated Direct Precipitation Protocol

This self-validating protocol utilizes T3P in DMF to ensure quantitative conversion while completely avoiding the solubility issues associated with traditional workups.

Materials:

  • 5-Cyclohexylisoxazole-3-carboxylic acid (1.0 equiv)

  • Target Amine (1.05 equiv)

  • DIPEA (4.0 equiv)

  • T3P (50 wt% solution in DMF, 1.5 equiv)

  • Anhydrous DMF (5 volumes)

  • Deionized Water (10 volumes)

Step-by-Step Procedure:

  • Dissolution: In an appropriately sized, dry reactor, dissolve 5-Cyclohexylisoxazole-3-carboxylic acid (1.0 equiv) and the target amine (1.05 equiv) in anhydrous DMF (5 vol).

  • Base Addition: Add DIPEA (4.0 equiv) to the solution. Stir for 5 minutes at room temperature (20 °C). Rationale: DIPEA is sterically hindered and will not induce isoxazole ring opening.

  • Controlled Activation: Slowly add the T3P solution (1.5 equiv) dropwise over 15 minutes, maintaining the internal temperature (IT) between 20–30 °C. Rationale: T3P prevents N-acylurea formation and ensures a clean activation profile.

  • Reaction Monitoring: Stir the mixture for 2 hours. Validate completion via LC-MS or TLC. The reaction profile should be exceptionally clean with >99% conversion.

  • Direct Precipitation (Self-Validation): Once conversion is confirmed, slowly add deionized water (10 vol) dropwise to the reaction mixture under vigorous stirring. The target amide will immediately begin to crystallize. Rationale: This exploits the differential solubility of the product (soluble in DMF, insoluble in water) to bypass liquid-liquid extraction.

  • Isolation: Stir the resulting suspension for an additional 1 hour at room temperature to ensure complete crystallization. Filter the solid, wash the filter cake with water (2 × 3 vol), and dry under vacuum at 45 °C to constant weight.

References
  • Antonini, C., Cordero, F. M., & Machetti, F. (2024). "5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester." Molbank, 2024(1), M1762. URL: [Link]

  • Schäfer, G., Fleischer, T., Ahmetovic, M., Guerry, P., & Abele, S. (2024). "Development of a Scalable, Racemic First-Generation Route for CXCR7 Antagonist ACT-1004-1239 via cis-to-trans Epimerization and Subsequent Separation of Enantiomers." Organic Process Research & Development, 28(6), 2090-2102. URL: [Link]

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: 5-Cyclohexylisoxazole-3-carboxylic Acid vs. 5-Phenylisoxazole-3-carboxylic Acid in Medicinal Chemistry

Isoxazole-3-carboxylic acids are privileged structural motifs in drug discovery, serving as versatile building blocks that offer unique hydrogen-bonding capabilities and metabolic stability. However, the nature of the su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Isoxazole-3-carboxylic acids are privileged structural motifs in drug discovery, serving as versatile building blocks that offer unique hydrogen-bonding capabilities and metabolic stability. However, the nature of the substitution at the C5 position fundamentally dictates the pharmacological trajectory of the molecule.

This guide provides an objective, data-backed comparison between 5-phenylisoxazole-3-carboxylic acid and 5-cyclohexylisoxazole-3-carboxylic acid , analyzing how the shift from an aromatic to an aliphatic ring alters physicochemical properties, target specificity, and experimental workflows.

Structural Causality and Pharmacophore Divergence

The transition from a planar phenyl ring to a non-planar cyclohexyl ring is not merely a change in molecular weight; it is a strategic maneuver in rational drug design.

  • 5-Phenylisoxazole-3-carboxylic acid (CAS 14441-90-8): The C5 phenyl substitution creates a highly conjugated, rigid, and planar system[1]. This sp2-hybridized architecture is optimized for π−π stacking interactions with aromatic amino acid residues within enzyme active sites. It is heavily utilized in the development of non-purine enzyme inhibitors[2].

  • 5-Cyclohexylisoxazole-3-carboxylic acid (CAS 908856-66-6): Replacing the phenyl group with a cyclohexyl ring introduces sp3-hybridized carbons, significantly increasing the molecule's fraction of sp3 carbons ( Fsp3​ ). This saturation enhances lipophilicity, reduces planarity, and improves blood-brain barrier (BBB) permeability—critical parameters for central nervous system (CNS) therapeutics targeting neurodegenerative diseases[3].

Table 1: Physicochemical & Structural Comparison
Property5-Phenylisoxazole-3-carboxylic acid5-Cyclohexylisoxazole-3-carboxylic acid
CAS Number 14441-90-8908856-66-6
Molecular Weight 189.17 g/mol 195.22 g/mol
Ring Hybridization (C5) sp2 (Planar, Aromatic)sp3 (Non-planar, Aliphatic)
Steric Profile Rigid, flat π -systemFlexible chair conformation, bulky
Primary Application Xanthine Oxidase (XO) InhibitionCNS / Neurodegenerative Diseases

Biological Targets and Performance Metrics

The Phenyl Scaffold: Xanthine Oxidase Inhibition

5-Phenylisoxazole-3-carboxylic acid is a validated core for inhibiting Xanthine Oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid[1]. Overactivity of XO is the primary driver of gout and hyperuricemia. Derivatives of this scaffold, particularly those featuring a cyano group at the 3-position of the phenyl ring, exhibit potent XO inhibition in the sub-micromolar range[2]. The planar phenyl ring is hypothesized to intercalate deeply into the molybdenum-pterin (Mo-pt) active site of XO[4].

The Cyclohexyl Scaffold: Tauopathies and α -Synuclein

Conversely, 5-cyclohexylisoxazole-3-carboxylic acid is utilized to synthesize indole amide derivatives aimed at treating severe neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and other tauopathies[3]. The increased lipophilicity of the cyclohexyl group ensures the resulting drug candidates can penetrate the BBB to interact with intracellular Tau proteins and prevent cytotoxic α -synuclein amyloidogenesis[5].

Table 2: Biological Performance & Target Metrics
Core ScaffoldTarget Enzyme / ProteinEfficacy / PotencyMechanism of Action
5-Phenylisoxazole (e.g., 3-cyano deriv.)Xanthine Oxidase (XO)Sub-micromolar IC 50​ Competitive inhibition at the Mo-pt domain, blocking uric acid synthesis[2].
5-Cyclohexylisoxazole (Indole amides)Tau / α -SynucleinHigh BBB penetrationStabilizes microtubule binding; prevents cytotoxic self-polymerization[3].

Mandatory Visualizations: Pathway & Workflow Logic

G Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid UricAcid XO1->Xanthine XO2->UricAcid Inhibitor 5-Phenylisoxazole Derivatives Inhibitor->XO1 Inhibitor->XO2

Mechanism of Xanthine Oxidase inhibition by 5-phenylisoxazole derivatives.

G Scaffold 5-Cyclohexylisoxazole-3-carboxylic acid (High Fsp3, Lipophilic) Coupling HATU / DIPEA / DMF Amide Coupling Scaffold->Coupling Amine Indole Amine Derivative Amine->Coupling Product Indole Amide Candidate (BBB Permeable) Coupling->Product Target Tau / α-Synuclein Aggregates Product->Target Binds & Stabilizes

Synthesis and targeting logic for 5-cyclohexylisoxazole CNS candidates.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the standard workflows associated with each compound, explicitly outlining the causality behind the methodological choices.

Protocol A: In Vitro Xanthine Oxidase Inhibition Assay (For Phenyl Derivatives)

This kinetic assay relies on the differential UV absorbance of purine metabolites to create a self-validating readout of enzyme velocity.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 7.4.

    • Causality: This mimics physiological pH, ensuring the Mo-pt active site of bovine milk XO remains in its native, catalytically active conformation.

  • Pre-Incubation: Mix 0.05 units/mL of XO with varying concentrations of the 5-phenylisoxazole derivative (dissolved in DMSO, final DMSO < 1%) and incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to establish a thermodynamic binding equilibrium with the enzyme prior to substrate competition.

  • Reaction Initiation: Add xanthine substrate to a final concentration of 0.15 mM to initiate the reaction.

  • Kinetic Readout: Monitor the reaction continuously at 295 nm using a UV-Vis spectrophotometer for 5 minutes.

    • Causality: Uric acid possesses a distinct absorption maximum at 295 nm, whereas xanthine does not. An increase in OD 295​ is directly and exclusively proportional to uric acid formation, validating the assay's specificity.

Protocol B: HATU-Mediated Amide Coupling (For Cyclohexyl Derivatives)

Synthesizing CNS-active indole amides from 5-cyclohexylisoxazole-3-carboxylic acid requires high-efficiency coupling due to the potential steric bulk of the cyclohexyl ring[3].

  • Carboxylate Activation: Dissolve 5-cyclohexylisoxazole-3-carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

    • Causality: HATU is selected over standard carbodiimides (like EDC) because it rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester, overcoming steric hindrance and preventing racemization.

  • Amine Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) followed by the indole amine derivative (1.0 eq). Stir at room temperature for 12 hours[3].

    • Causality: DIPEA acts as a non-nucleophilic base, safely deprotonating the amine hydrochloride salt without competing for the active ester.

  • Acid-Base Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, followed by saturated NaHCO 3​ and brine.

    • Causality: The 1M HCl wash selectively protonates and removes unreacted basic amines and DIPEA into the aqueous phase, leaving the highly lipophilic, neutral amide product isolated in the organic phase[3].

References

  • European Journal of Medicinal Chemistry. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). PubMed. Retrieved from:[Link]

  • World Intellectual Property Organization (WIPO).INDOLE AMIDE DERIVATIVES AND RELATED COMPOUNDS FOR USE IN THE TREATMENT OF NEURODEGENERATIVE DISEASES. Patent WO2017121855A1. Google Patents.

Sources

Comparative

5-Cyclohexylisoxazole-3-carboxylic Acid: A Candidate Internal Standard for LC-MS/MS Analysis of Acidic Drugs

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of bioanalytical chemistry, the precision and accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical chemistry, the precision and accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) are paramount. A critical component in achieving reliable quantitative data is the use of an appropriate internal standard (IS). While stable isotope-labeled (SIL) internal standards are often considered the gold standard, their availability and cost can be prohibitive. This guide provides an in-depth technical evaluation of 5-Cyclohexylisoxazole-3-carboxylic acid as a potential structural analog internal standard for the LC-MS/MS analysis of acidic drugs. We will explore its physicochemical properties, compare its theoretical performance with alternative standards, and provide a framework for its experimental validation.

The Crucial Role of Internal Standards in LC-MS/MS

Internal standards are essential in LC-MS/MS for correcting variability throughout the analytical process. This includes variations in sample preparation, injection volume, chromatographic retention, and ionization efficiency in the mass spectrometer.[1] An ideal internal standard should mimic the analyte's behavior as closely as possible to ensure accurate and precise quantification.

There are two primary categories of internal standards used in LC-MS/MS:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are compounds where one or more atoms of the analyte are replaced with a stable isotope (e.g., ²H, ¹³C, ¹⁵N). SIL-IS have nearly identical chemical and physical properties to the analyte, leading to co-elution and similar ionization behavior, which allows for excellent correction of matrix effects.[2]

  • Structural Analog Internal Standards: These are molecules with a chemical structure similar to the analyte but with a different molecular weight. They are often more readily available and cost-effective than SIL-IS. However, their chromatographic and ionization behavior may not perfectly match the analyte, which can sometimes lead to less effective correction for matrix effects.[2]

Profile of a Candidate: 5-Cyclohexylisoxazole-3-carboxylic Acid

5-Cyclohexylisoxazole-3-carboxylic acid is a heterocyclic carboxylic acid. Its suitability as an internal standard for acidic drugs stems from the presence of a carboxylic acid functional group, which will dictate its ionization behavior, and a non-polar cyclohexyl group, which will influence its chromatographic retention.

Physicochemical Properties:

PropertyValueSource/Method
Molecular FormulaC₁₀H₁₃NO₃Supplier Information
Molecular Weight195.22 g/mol Supplier Information
Predicted pKa ~4-5Theoretical Estimation[3]
Predicted logP ~2-3Theoretical Estimation[4][5]

Rationale for Selection:

The selection of a structural analog internal standard is guided by matching key physicochemical properties with the analyte of interest.[2] The carboxylic acid moiety of 5-Cyclohexylisoxazole-3-carboxylic acid is expected to have a pKa in the range of typical carboxylic acids, making it a suitable candidate for acidic drugs that are often analyzed in negative ionization mode. The predicted lipophilicity (logP) suggests it will have good retention on reversed-phase columns, a common chromatographic mode for many drug molecules.

Comparison with Alternative Internal Standards

To evaluate the potential performance of 5-Cyclohexylisoxazole-3-carboxylic acid, we will compare it with commonly used internal standards for the analysis of three widely used non-steroidal anti-inflammatory drugs (NSAIDs): Diclofenac, Ibuprofen, and Ketoprofen.

Analyte and Internal Standard Physicochemical Properties

A critical first step in selecting a structural analog IS is to compare its physicochemical properties with the analyte.

CompoundMolecular Weight ( g/mol )pKalogP
Diclofenac 296.154.154.51
Diclofenac-d4 (SIL-IS)300.18~4.15~4.51
Mefenamic Acid (Analog IS)241.294.25.1
Ibuprofen 206.294.433.97
Ibuprofen-d3 (SIL-IS)209.31~4.43~3.97
Ketoprofen 254.284.453.12
Ketoprofen-d3 (SIL-IS)257.30~4.45~3.12
Fenoprofen (Analog IS)242.274.53.6
5-Cyclohexylisoxazole-3-carboxylic acid (Candidate IS) 195.22~4-5 (Predicted)~2-3 (Predicted)

Data for analytes and existing internal standards sourced from literature.[1][3][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]

The predicted pKa of 5-Cyclohexylisoxazole-3-carboxylic acid aligns well with the pKa values of the example NSAIDs, suggesting it would be ionized similarly under typical LC-MS conditions for acidic compounds. Its predicted logP is in a reasonable range to expect similar chromatographic behavior on a reversed-phase column.

Comparative Performance Data (from literature)

While direct experimental data for 5-Cyclohexylisoxazole-3-carboxylic acid is not available, we can examine published data for other structural analog internal standards to understand the expected performance benchmarks.

Table 1: Recovery Data Comparison

AnalyteInternal StandardTypeMatrixRecovery (%)Reference
IbuprofenIbuprofen-d3SILPlasma78.4 - 80.9[9]
IbuprofenIbuprofen-d3SILSynovial Fluid37 - 41[12]
KetoprofenKetoprofen-d3SILDermal DialysateNot Reported[7]
KetoprofenFenoprofenAnalogDermal DialysateNot Reported[7]

Table 2: Matrix Effect Comparison

AnalyteInternal StandardTypeMatrixMatrix Effect (%)Reference
IbuprofenIbuprofen-d3SILPlasmaNegligible[9]
Ibuprofen(S)-(+)-ketoprofenAnalogDog Plasma92.21[10]
KetoprofenKetoprofen-d3SILDermal DialysateNot Reported[7]
KetoprofenFenoprofenAnalogDermal DialysateNot Reported[7]

Table 3: Accuracy and Precision Comparison

AnalyteInternal StandardTypeAccuracy (%)Precision (%RSD)Reference
IbuprofenIbuprofen-d3SIL88.2 - 103.67< 5[9]
KetoprofenKetoprofen-d3SIL95 - 1083 - 6[7]
KetoprofenFenoprofenAnalog98 - 1132 - 6[7]
Ciclosporin A, Everolimus, Sirolimus, TacrolimusSIL-IS MixSIL91 - 110<8[31]
Ciclosporin A, Everolimus, Sirolimus, TacrolimusAnalog-IS MixAnalog91 - 110<8[31]

From the literature data, it is evident that well-chosen structural analog internal standards can provide accuracy and precision comparable to SIL internal standards.[7][31] However, SIL internal standards are generally superior in compensating for matrix effects.[6] The performance of 5-Cyclohexylisoxazole-3-carboxylic acid would need to be experimentally determined to fall within acceptable validation limits.

Experimental Validation Workflow

The following section outlines a comprehensive, step-by-step protocol for the validation of 5-Cyclohexylisoxazole-3-carboxylic acid as an internal standard for the analysis of an acidic drug, such as diclofenac, in human plasma. This workflow is designed to meet the rigorous standards of regulatory bodies like the FDA.

Objective: To validate an LC-MS/MS method for the quantification of diclofenac in human plasma using 5-Cyclohexylisoxazole-3-carboxylic acid as an internal standard.

Materials:

  • Diclofenac reference standard

  • 5-Cyclohexylisoxazole-3-carboxylic acid reference standard

  • Control human plasma

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reagents and solvents (HPLC grade)

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample (Calibrator, QC, or Unknown) add_is Spike with 5-Cyclohexylisoxazole-3-carboxylic acid (IS) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_injection Inject onto LC Column reconstitute->lc_injection chromatography Chromatographic Separation (Reversed-Phase) lc_injection->chromatography ms_detection MS/MS Detection (Negative ESI, MRM) chromatography->ms_detection integration Peak Integration (Analyte & IS) ms_detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknowns calibration->quantification validation Assess Validation Parameters (Accuracy, Precision, etc.) quantification->validation

Caption: Experimental workflow for the validation of 5-Cyclohexylisoxazole-3-carboxylic acid as an internal standard.

Step-by-Step Protocol:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of diclofenac and 5-Cyclohexylisoxazole-3-carboxylic acid in a suitable organic solvent (e.g., methanol).

    • Prepare working solutions for calibration standards and quality controls (QCs) by diluting the diclofenac stock solution.

    • Prepare a working solution of the internal standard (5-Cyclohexylisoxazole-3-carboxylic acid).

  • Preparation of Calibration Standards and Quality Controls:

    • Spike control human plasma with the diclofenac working solutions to prepare a series of calibration standards (typically 8-10 non-zero concentrations) and QCs at low, medium, and high concentrations.

  • Sample Extraction:

    • To an aliquot of plasma (e.g., 100 µL) from each standard, QC, and unknown sample, add a fixed volume of the internal standard working solution.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto a reversed-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

    • Perform MS/MS detection in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for both diclofenac and 5-Cyclohexylisoxazole-3-carboxylic acid.

  • Method Validation:

    • Selectivity: Analyze blank plasma samples from multiple sources to ensure no endogenous interferences at the retention times of the analyte and IS.

    • Linearity: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration and assess the linearity using a regression model.

    • Accuracy and Precision: Analyze replicate QCs at multiple concentrations on different days to determine the intra- and inter-day accuracy and precision.

    • Recovery: Compare the peak areas of the analyte and IS in pre-extraction spiked samples to those in post-extraction spiked samples.

    • Matrix Effect: Compare the peak areas of the analyte and IS in post-extraction spiked samples to those in neat solutions.

    • Stability: Evaluate the stability of the analyte and IS in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Conclusion

5-Cyclohexylisoxazole-3-carboxylic acid presents itself as a promising structural analog internal standard for the LC-MS/MS analysis of acidic drugs. Its structural features and predicted physicochemical properties suggest it has the potential to mimic the behavior of many acidic analytes during sample preparation and analysis. While direct comparative experimental data is currently lacking, the provided framework for its validation offers a clear path for researchers to assess its performance. A thorough evaluation of its recovery, matrix effects, and its ability to provide accurate and precise quantification is essential. For many applications, a well-validated structural analog internal standard like 5-Cyclohexylisoxazole-3-carboxylic acid can be a cost-effective and reliable alternative to a SIL internal standard, enabling robust and high-quality bioanalytical data generation.

References

  • Valbuena, H., Shipkova, M., Kliesch, S. M., Müller, S., & Wieland, E. (2016). Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood. Clinical chemistry and laboratory medicine, 54(3), 437–446. [Link]

  • Kail, B., Gona, M., & Csoka, I. (2009). Rapid online-SPE-MS/MS method for ketoprofen determination in dermal interstitial fluid samples from rats obtained by microdialysis or open-flow microperfusion. Journal of pharmaceutical and biomedical analysis, 50(4), 634–640. [Link]

  • Nakai, K., Tsuru, T., Tanimoto, M., & Nishida, K. (2014). Randomized clinical comparisons of diclofenac concentration in the soft tissues and blood plasma between topical and oral applications. Journal of orthopaedic science : official journal of the Japanese Orthopaedic Association, 19(4), 644–649. [Link]

  • Li, M., Zhang, Y., & Li, H. (2021). Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study. Biomedical chromatography, 35(11), e5287. [Link]

  • Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. [Link]

  • Lee, J. Y., Kim, H. S., & Kim, J. R. (2023). A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. Molecules (Basel, Switzerland), 28(5), 2291. [Link]

  • R Discovery. (2021, December 20). Establishment and validation of an SIL‐IS LC–MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study. [Link]

  • Woolf, E., et al. (2026, March 27). Validation of LC–MS-MS Methods for the Determination of Ibuprofen in Miniature Swine Plasma and Synovial Fluid. LCGC International. [Link]

  • Ponnuru, V. S., Challa, B. R., & Raju, V. K. (2011). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Journal of computer-aided molecular design, 25(9), 837–851. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Ghafourian, T., & Barzegar, A. (2006). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. Journal of molecular structure. Theochem, 764(1-3), 133–139. [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • Feng, J., et al. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Pezzola, S., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International journal of molecular sciences, 25(6), 3217. [Link]

  • Zhang, Y., & Li, D. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of computational chemistry, 44(6), 469–479. [Link]

  • Pat Walters. (2018, September 5). Predicting Aqueous Solubility - It's Harder Than It Looks. [Link]

  • Zheng, T., et al. (2025). pKa prediction in non‐aqueous solvents. Journal of Computational Chemistry. [Link]

  • OpenMolecules. (n.d.). DataWarrior User Manual. [Link]

  • Mandal, P., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio Medical Science, 2(1). [Link]

  • Hutt, A. J., & Caldwell, J. (1983). Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen. Journal of chromatography, 259(2), 339–345. [Link]

  • Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. [Link]

  • Mandal, P., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. International Journal of Pharmaceutical and Bio-Medical Science, 2(1). [Link]

  • Al-Janabi, Z. A. H., & Al-Khafaji, M. S. J. (2022). Analytical Methods for Determination of Ketoprofen Drug: A review. Iraqi Journal of Pharmaceutical Sciences, 31(1), 1-11. [Link]

  • Dr.Oracle. (2025, April 17). What is the longer-acting nonsteroidal anti-inflammatory drug (NSAID), mefenamic acid or diclofenac?. [Link]

  • de Oliveira, A. C. G., et al. (2022). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays. Metabolites, 12(8), 751. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]

  • Drugs.com. (n.d.). Diclofenac vs Mefenamic Acid Comparison. [Link]

  • IMSEAR Repository. (n.d.). Mefenamic acid and diclofenac in the treatment of menorrhagia and dysmenorrhea in dysfunctional uterine bleeding: a randomized comparative study. [Link]

  • Zappalà, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European journal of medicinal chemistry, 45(6), 2663–2670. [Link]

  • Diva-Portal.org. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Link]

  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 5-Cyclohexylisoxazole-3-carboxylic Acid for Medicinal Chemistry Applications

Introduction The isoxazole ring is a privileged five-membered heterocyclic scaffold widely incorporated into a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties, metabolic stability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The isoxazole ring is a privileged five-membered heterocyclic scaffold widely incorporated into a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a cornerstone in modern drug design.[2] 5-Cyclohexylisoxazole-3-carboxylic acid, in particular, serves as a crucial building block for synthesizing more complex molecules, including potent enzyme inhibitors and receptor antagonists.[3] The strategic placement of a lipophilic cyclohexyl group at the C5 position and a versatile carboxylic acid handle at the C3 position allows for systematic structural modifications to optimize pharmacokinetic and pharmacodynamic profiles.

Given its importance, the efficient and scalable synthesis of this key intermediate is of paramount importance to researchers in drug development. This guide provides an in-depth, objective comparison of the two primary synthetic strategies for constructing the 5-cyclohexylisoxazole-3-carboxylic acid core: the [3+2] cycloaddition of a nitrile oxide and the condensation-cyclization of a β-dicarbonyl equivalent with hydroxylamine. We will dissect the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective yields, scalability, and operational complexities to guide chemists in selecting the optimal route for their specific research needs.

Route 1: 1,3-Dipolar Cycloaddition of a Nitrile Oxide

The 1,3-dipolar cycloaddition is a powerful and highly convergent method for constructing the isoxazole ring.[1][4] This reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[4] The key advantage of this approach is its predictability and high regioselectivity, which is crucial for controlling the substitution pattern of the final product.

Reaction Scheme & Causality

The most direct cycloaddition strategy for our target involves the reaction of cyclohexanecarbonitrile oxide, generated in situ from cyclohexanecarboxaldehyde oxime, with ethyl propiolate. The in situ generation is critical as nitrile oxides are unstable and tend to dimerize.[4] An oxidant, such as N-Chlorosuccinimide (NCS) or household bleach (sodium hypochlorite), is commonly used to convert the aldoxime to the transient nitrile oxide, which is immediately trapped by the alkyne present in the reaction mixture.[5][6] The resulting ethyl ester is then hydrolyzed under basic conditions to yield the target carboxylic acid.

S1 Cyclohexanecarboxaldehyde R1 NH₂OH·HCl, Base S1->R1 P1 Cyclohexanecarboxaldehyde Oxime R1->P1 P1_c Cyclohexanecarboxaldehyde Oxime R2 Ethyl Propiolate, NCS P1_c->R2 P2 Ethyl 5-cyclohexylisoxazole-3-carboxylate R2->P2 P2_c Ethyl 5-cyclohexylisoxazole-3-carboxylate R3 1. NaOH, EtOH/H₂O 2. HCl (aq) P2_c->R3 P3 5-Cyclohexylisoxazole-3-carboxylic acid R3->P3

Figure 1. Workflow for the 1,3-Dipolar Cycloaddition Route.
Mechanistic Insight

The accepted mechanism for the 1,3-dipolar cycloaddition is a concerted, pericyclic reaction.[1] The highest occupied molecular orbital (HOMO) of one component interacts with the lowest unoccupied molecular orbital (LUMO) of the other. The regioselectivity is governed by the electronic properties and steric hindrance of the substituents on both the nitrile oxide and the alkyne. In this case, the reaction between an electron-rich carbon of the nitrile oxide and the electron-poor (carboxyl-substituted) carbon of the alkyne reliably yields the desired 3,5-disubstituted isoxazole.

G cluster_mechanism [3+2] Cycloaddition Mechanism reagents Cyclohexyl-C≡N⁺-O⁻  +  H-C≡C-CO₂Et transition_state Transition State (Concerted) reagents->transition_state product Ethyl 5-cyclohexylisoxazole-3-carboxylate transition_state->product

Figure 2. Concerted mechanism of nitrile oxide cycloaddition.
Experimental Protocol: Synthesis of Ethyl 5-cyclohexylisoxazole-3-carboxylate
  • Oxime Formation: To a solution of cyclohexanecarboxaldehyde (1.0 eq) in ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq). Stir the mixture at room temperature for 4 hours.[7] Monitor completion by TLC. Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclohexanecarboxaldehyde oxime, which can often be used without further purification.

  • Cycloaddition: Dissolve the crude cyclohexanecarboxaldehyde oxime (1.0 eq) and ethyl propiolate (1.2 eq) in a suitable solvent like chloroform or ethyl acetate. Cool the mixture in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the pure ethyl 5-cyclohexylisoxazole-3-carboxylate.[4]

Route 2: Condensation-Cyclization of a β-Ketoester

This classical approach relies on the construction of a linear 1,3-dicarbonyl precursor which, upon reaction with hydroxylamine, cyclizes to form the isoxazole ring.[8][9] The key intermediate for our target is ethyl 4-cyclohexyl-2,4-dioxobutanoate. This method's success is highly dependent on the efficient synthesis of this advanced intermediate and controlling the regioselectivity of the final cyclization step.

Reaction Scheme & Causality

The synthesis begins with a Claisen condensation between cyclohexanecarboxylic acid ethyl ester and diethyl oxalate using a strong base like sodium ethoxide to generate the diketoester intermediate. This intermediate contains the complete carbon skeleton required for the target molecule. The subsequent reaction with hydroxylamine proceeds via initial formation of an oxime at one of the ketone carbonyls, followed by an intramolecular cyclization and dehydration to furnish the aromatic isoxazole ring. The ester is then hydrolyzed as in the final step of Route 1.

S1 Ethyl Cyclohexanecarboxylate + Diethyl Oxalate R1 NaOEt, EtOH S1->R1 P1 Ethyl 4-cyclohexyl-2,4-dioxobutanoate R1->P1 P1_c Ethyl 4-cyclohexyl-2,4-dioxobutanoate R2 NH₂OH·HCl, Base P1_c->R2 P2 Ethyl 5-cyclohexylisoxazole-3-carboxylate R2->P2 P2_c Ethyl 5-cyclohexylisoxazole-3-carboxylate R3 1. NaOH, EtOH/H₂O 2. HCl (aq) P2_c->R3 P3 5-Cyclohexylisoxazole-3-carboxylic acid R3->P3

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.